5-Cyclohexyloxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-cyclohexyl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-10(13)8-9(14-6-11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTUSICQEKPFES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 5-Cyclohexyloxazole-4-carboxylic Acid
Executive Summary
In contemporary medicinal chemistry, the shift toward topologically complex, sp³-enriched building blocks has driven the demand for versatile heterocyclic scaffolds. 5-Cyclohexyloxazole-4-carboxylic acid (CAS: 1226165-87-2) represents a privileged pharmacophore that uniquely combines the hydrogen-bonding capacity of a 1,3-oxazole core with the lipophilic, three-dimensional bulk of a cyclohexyl ring[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthesis, and downstream applications in drug discovery, specifically tailored for application scientists and synthetic chemists.
Physicochemical Profiling & Structural Analysis
The structural architecture of 5-cyclohexyloxazole-4-carboxylic acid is defined by its high fraction of sp³ carbons (
Table 1: Quantitative Chemical Data
| Property | Value | Causality / Significance |
| IUPAC Name | 5-cyclohexyl-1,3-oxazole-4-carboxylic acid | Standardized nomenclature[1]. |
| CAS Number | 1226165-87-2 | Unique registry identifier. |
| Molecular Formula | C₁₀H₁₃NO₃ | Determines exact mass for MS validation[3]. |
| Molecular Weight | 195.21 g/mol | Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5[2]. |
| SMILES | O=C(O)c1ncoc1C1CCCCC1 | Enables computational docking and cheminformatics. |
| Fraction sp³ ( | 0.60 | High 3D character improves solubility and clinical success rates. |
| Estimated pKₐ | ~3.8 - 4.2 | The electron-withdrawing oxazole ring lowers the pKₐ relative to aliphatic acids, ensuring it is ionized at physiological pH. |
Mechanistic Synthesis & Self-Validating Protocols
The synthesis of 5-substituted oxazole-4-carboxylic acids requires a highly regioselective approach. Traditional Robinson-Gabriel cyclizations often require harsh dehydrating conditions that can lead to degradation. Instead, a convergent [3+2] cycloaddition-type assembly using ethyl isocyanoacetate is preferred[4][5].
Causality in Reagent Selection
-
Isocyanide Chemistry: Utilizing ethyl isocyanoacetate allows for the direct formation of the oxazole core upon reaction with an activated acyl species (cyclohexanecarbonyl chloride). This avoids the need for complex α-amino ketone intermediates [4].
-
Base Selection (Saponification): Lithium hydroxide (LiOH) is strictly utilized over Sodium hydroxide (NaOH) during the final ester hydrolysis. LiOH provides a milder, more controlled nucleophilic attack, preventing the base-catalyzed ring-opening of the oxazole core that can occur under harsh basic conditions.
Protocol 1: Step-by-Step Synthesis of the Core Scaffold
Step 1: Acylation and Cyclization
-
Dissolve ethyl isocyanoacetate (1.0 eq) in anhydrous THF under an inert argon atmosphere.
-
Cool the reaction mixture to 0°C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise. Rationale: DBU acts as a non-nucleophilic base to generate the reactive carbanion without attacking the electrophile.
-
Introduce cyclohexanecarbonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation Checkpoint 1: Perform TLC (Hexanes:EtOAc 3:1). The intermediate, ethyl 5-cyclohexyloxazole-4-carboxylate, will be UV-active (due to the oxazole) and stain strongly with iodine (due to the cyclohexyl ring).
Step 2: Saponification and Isolation 5. Isolate the intermediate via aqueous workup (NH₄Cl quench) and dissolve it in a 3:1 mixture of THF/H₂O. 6. Add LiOH·H₂O (2.0 eq) and stir at ambient temperature for 4 hours. 7. Validation Checkpoint 2: Monitor via LC-MS. The reaction is complete when the ester mass disappears and the carboxylate mass (M-H = 194.2 m/z in negative ion mode) dominates. 8. Acidify the aqueous layer to pH 2-3 using 1M HCl. The target compound, 5-cyclohexyloxazole-4-carboxylic acid, will precipitate as a white crystalline solid. Filter and dry under high vacuum.
Caption: Synthetic workflow for 5-Cyclohexyloxazole-4-carboxylic acid via isocyanoacetate cyclization.
Downstream Applications in Drug Discovery
The primary utility of 5-cyclohexyloxazole-4-carboxylic acid lies in its conversion into highly active carboxamide ligands. Oxazole-4-carboxamides are critical structural motifs in the development of G-protein-coupled receptor (GPCR) modulators, notably Orexin receptor antagonists used for the treatment of insomnia and sleep-wake disorders[6].
Protocol 2: Self-Validating Amide Derivatization
To synthesize target ligands, the C4-carboxylic acid must be activated.
-
Activation: Dissolve 5-cyclohexyloxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 10 minutes.
-
Causality: The electron-withdrawing nature of the oxazole ring reduces the nucleophilicity of intermediate active esters. HATU is chosen over EDC/NHS because it rapidly forms a highly reactive 7-aza-HOAt ester, driving the amidation to completion even with sterically hindered amines. DIPEA provides necessary basicity without acting as a competing nucleophile.
-
-
Amidation: Add the target primary or secondary amine (1.2 eq). Stir at room temperature for 2 hours.
-
Validation Checkpoint 3: Quench a 5 µL reaction aliquot in 50% MeCN/H₂O. Analyze via LC-MS to confirm the complete disappearance of the starting material (M+H = 196.2 m/z) and the emergence of the target amide mass.
-
Purification: Dilute with EtOAc and wash sequentially with 5% aqueous LiCl (to efficiently partition and remove DMF), saturated NaHCO₃, and brine.
Caption: Derivatization of the oxazole core into active GPCR ligands and subsequent biological pathway.
References
-
Tormyshev, V. M., Mikhalina, T. V., Rogozhnikova, O. Y., & Trukhin, D. V. (2006). "A Combinatorially Convenient Version of Synthesis of 5-Substituted Oxazole-4-carboxylic Acid Ethyl Esters". ResearchGate.[Link]
- Boss, C., Brisbare-Roch, C., et al. (2009). "WO2009104155A1 - 2-aza-bicyclo[2.2.1]heptane derivatives".
-
Hashmi, A. S. K., et al. (2021). "Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates". Beilstein Journal of Organic Chemistry, 17, 28.[Link]
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- 6. WO2009104155A1 - 2-aza-bicyclo[2.2.1]heptane derivatives - Google Patents [patents.google.com]
Introduction: A Paradigm for Safety with Novel Research Chemicals
An In-depth Technical Guide to the Provisional Safety Profile and Handling of 5-Cyclohexyloxazole-4-carboxylic Acid
In the landscape of drug discovery and chemical research, scientists frequently synthesize or procure novel molecules for which a comprehensive, empirically-tested Safety Data Sheet (SDS) has not yet been established. 5-Cyclohexyloxazole-4-carboxylic acid is one such compound. While it may be available from specialty suppliers, its recent emergence means that a full, legally-ratified SDS is not publicly accessible.
This guide is designed for researchers, scientists, and drug development professionals who will handle this or structurally similar compounds. It moves beyond a standard SDS template to provide a holistic framework for risk assessment based on established principles of chemical safety, structural analogy, and predictive toxicology. As Senior Application Scientists, our primary directive is not just to follow protocols, but to understand the fundamental principles that underpin them. This document serves as a provisional safety and handling protocol, constructed by analyzing the compound's constituent functional groups and referencing data from close structural analogs. It is a self-validating system for establishing safe laboratory practices in the absence of complete information.
Part 1: Compound Analysis and Predicted Physicochemical Properties
Before assessing hazards, we must first deconstruct the molecule to understand its likely behavior. 5-Cyclohexyloxazole-4-carboxylic acid is composed of three key structural motifs: a cyclohexyl group, an oxazole ring, and a carboxylic acid functional group. Each contributes to its overall safety profile.
-
Cyclohexyl Group: A saturated aliphatic ring that imparts lipophilicity. By itself, it is relatively inert, but its presence influences solubility and potential interactions with biological membranes.
-
Oxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen. Oxazole derivatives are known to be biologically active and can participate in various metabolic pathways.[1][2] The ring itself, as seen in the parent compound "oxazole," can present significant hazards, including flammability and severe eye damage, though the solid-state nature of our compound mitigates the former.[3][4]
-
Carboxylic Acid Group: This is the primary driver of the compound's acidic nature and a key site for intermolecular interactions (hydrogen bonding). Carboxylic acids are frequently associated with irritant properties.[5][6][7] More significantly, in drug development, the carboxylic acid moiety can be a metabolic liability, leading to the formation of reactive acyl glucuronides which have been implicated in idiosyncratic drug toxicity.[8][9][10][11]
Hazard Profile by Structural Analogy
To build a reliable provisional safety profile, we can analyze the known hazards of closely related, commercially available compounds.
| Analogous Compound | CAS Number | Known Hazards | Relevance to Target Compound |
| Oxazole-4-carboxylic acid | 23012-13-7 | Causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (STOT SE 3).[6] | Establishes the baseline hazard profile for the core heterocyclic acid structure. |
| Cyclohexanecarboxylic acid | 98-89-5 | Causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (STOT SE 3).[7][12][13][14] | Confirms the irritant properties associated with the cycloalkane carboxylic acid portion. |
| 5-Cyclopropylisoxazole-4-carboxylic acid | 124845-04-1 | GHS07 (Exclamation Mark) , Signal Word: Warning , Hazard Statement: H302 - Harmful if swallowed .[15] | A very close structural analog, indicating a potential for acute oral toxicity in addition to irritation. |
| 4-Cyclohexylbenzoic acid | 20029-52-1 | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[16] | Provides another example of a cyclohexyl-containing acidic compound with a similar hazard profile. |
Part 2: Provisional GHS Classification and Advanced Toxicological Insights
Based on the compelling evidence from structural analogs, we can confidently assign a provisional GHS classification to 5-Cyclohexyloxazole-4-carboxylic acid. This classification serves as the foundation for all handling, PPE, and emergency protocols.
Predicted GHS Classification
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed. | |
| Skin Corrosion/Irritation | Category 2 | (as above) | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2 | (as above) | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | (as above) | Warning | H335: May cause respiratory irritation. |
Authoritative Insight: Beyond Acute Hazards
A key aspect of scientific integrity is looking beyond immediate, acute effects. The presence of both a biologically active heterocycle and a metabolically labile carboxylic acid warrants deeper consideration.[1][5]
-
Metabolic Activation: The carboxylic acid can be metabolized in the liver to form an acyl glucuronide conjugate.[8][9] This metabolite is not always benign; it can be reactive, capable of covalently binding to proteins and leading to immune-mediated, or idiosyncratic, toxicity.[8][11] This potential for bioactivation is a critical consideration in any study involving in vivo models.
-
Biological Activity: Oxazole-containing compounds are widely explored as potent inhibitors of various biological targets, including enzymes and signaling pathways in cancer research.[1][2] Therefore, 5-Cyclohexyloxazole-4-carboxylic acid must be presumed to be biologically active. Unintended systemic exposure could lead to off-target pharmacological effects.
Part 3: Risk Mitigation and Standard Operating Protocols
A robust safety plan is built upon the "Hierarchy of Controls," a framework that prioritizes the most effective measures for risk reduction. All handling of this compound must adhere to this hierarchy.
Caption: The Hierarchy of Controls prioritizes systemic solutions over personal equipment.
Experimental Protocol: Safe Handling of Solid 5-Cyclohexyloxazole-4-carboxylic Acid
This protocol is a self-validating system designed to minimize exposure at every step.
-
Preparation and Engineering Controls:
-
1.1. Verify Equipment: Ensure the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
1.2. Prepare Workspace: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
1.3. Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvent wash bottles, waste container) inside the fume hood before introducing the compound.
-
-
Personal Protective Equipment (PPE) Donning:
-
2.1. Attire: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.
-
2.2. Gloves: Don nitrile gloves (minimum thickness 4 mil). For prolonged work, double-gloving is recommended. Check the manufacturer's data for breakthrough times with common lab solvents if applicable.
-
2.3. Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields. If there is a significant splash hazard (e.g., during vigorous dissolution), upgrade to chemical splash goggles.
-
-
Compound Handling (in Fume Hood):
-
3.1. Weighing: Carefully open the container. Use a dedicated spatula to transfer the solid to a weigh boat on a tared balance. Avoid creating airborne dust. If any material is spilled, clean it immediately with a damp paper towel (which is then disposed of as hazardous waste).
-
3.2. Transfer/Dissolution: Add the weighed solid to the reaction vessel. If dissolving, add the solvent slowly to avoid splashing.
-
-
Post-Handling and Decontamination:
-
4.1. Secure Compound: Tightly cap the source container and store it in a designated, labeled secondary container in a cool, dry area away from incompatible materials like strong bases or oxidizing agents.
-
4.2. Clean Equipment: Thoroughly decontaminate non-disposable equipment with an appropriate solvent. Collect all rinsate as hazardous waste.
-
4.3. Dispose of Waste: Place all contaminated disposable items (gloves, weigh boats, bench paper) into a dedicated, labeled hazardous waste bag inside the fume hood.
-
-
PPE Doffing:
-
5.1. Remove Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in the hazardous waste container.
-
5.2. Hand Washing: Immediately wash hands thoroughly with soap and water.
-
Protocol: Chemical Waste Disposal
Disposal must comply with local and institutional regulations. The following decision tree provides a general guideline.
Caption: Decision workflow for proper segregation of chemical waste.
Part 4: Emergency Response Protocols
Rapid and correct response to an exposure is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | 1. Immediately move the affected person to fresh air. 2. If breathing is difficult, have a trained person administer oxygen. 3. Call a POISON CENTER or physician if you feel unwell.[6][17] |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][7] 3. If skin irritation persists, seek medical advice/attention. |
| Eye Contact | 1. Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[6][16] 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Immediately seek medical attention. |
| Ingestion | 1. Rinse mouth with water. Do NOT induce vomiting. [4] 2. If the person is conscious, have them drink a glass of water. 3. Immediately call a POISON CENTER or physician. Provide the name of the chemical. |
| Accidental Release (Spill) | 1. Evacuate non-essential personnel. 2. Ensure you are wearing appropriate PPE (respirator may be required for large spills of dust). 3. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). 4. Carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[16] |
Conclusion
The principles of modern chemical safety demand a proactive and predictive approach when complete empirical data is unavailable. For 5-Cyclohexyloxazole-4-carboxylic acid, a thorough analysis of its structural components and data from close analogs allows for the construction of a robust, provisional safety profile. It should be handled as a compound that is harmful if swallowed and causes skin, eye, and respiratory irritation. Furthermore, its potential for metabolic bioactivation and inherent biological activity necessitates the consistent use of engineering controls and appropriate PPE. This guide provides the necessary framework for researchers to handle this compound with the high degree of caution and respect that all novel chemical entities deserve.
References
-
Patel, V. F., et al. (2020). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. (2015). Chemical Research in Toxicology. Available at: [Link]
-
Acyl Glucuronides of Carboxylic acid-containing Drugs. Hypha Discovery. Available at: [Link]
-
Hossain, M. A. (2018). Understanding GHS Classification, Chemical Labels and Safety Data Sheets. ChemRxiv. Available at: [Link]
-
Classification and labelling (CLP/GHS). European Commission. Available at: [Link]
-
Safety Data Sheets. Chemical Safety. Available at: [Link]
-
Using the GHS. Safe Work Australia. Available at: [Link]
-
Chemical Hazard Classification (GHS). University of Illinois Division of Research Safety. Available at: [Link]
-
Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Molecules. Available at: [Link]
-
cyclohexyl carboxylic acid safety information. The Good Scents Company. Available at: [Link]
-
Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (2024). Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents. (2022). ResearchGate. Available at: [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2021). PMC. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. Available at: [Link]
-
1-Aminocyclopropane-1-carboxylic Acid Safety Data Sheet. PhytoTech Labs. Available at: [Link]
-
Cyclohexanecarboxylic acid. Wikipedia. Available at: [Link]
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Biological Activity & Therapeutic Potential of 5-Cyclohexyloxazole-4-carboxylic Acid
Topic: Biological Activity Potential of 5-Cyclohexyloxazole-4-carboxylic Acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
A Technical Guide to Scaffold Utility, Pharmacophore Analysis, and Experimental Validation
Executive Summary & Chemical Identity
5-Cyclohexyloxazole-4-carboxylic acid represents a high-value "privileged scaffold" in medicinal chemistry. It combines a rigid heterocyclic core (oxazole) with a defined lipophilic domain (cyclohexyl) and a polar ionizable headgroup (carboxylic acid). This specific structural arrangement mimics the pharmacophores of several metabolic and anti-inflammatory modulators, making it a critical building block for fragment-based drug discovery (FBDD).
This guide analyzes the compound’s structural bioactivity potential, predicting its utility in targeting G-protein coupled receptors (GPCRs) and nuclear receptors, and provides a validated workflow for its experimental characterization.
Chemical Profile
| Property | Specification |
| IUPAC Name | 5-Cyclohexyl-1,3-oxazole-4-carboxylic acid |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| Core Scaffold | 1,3-Oxazole |
| Key Substituents | C5-Cyclohexyl (Lipophilic), C4-Carboxyl (Acidic) |
| Predicted LogP | ~2.5 - 2.8 (Lipinski Compliant) |
| pKa (Acid) | ~3.5 - 4.2 (Predicted) |
Pharmacophore Analysis & Mechanistic Potential
To understand the biological activity of this compound, one must deconstruct it into its interacting motifs. The molecule functions as a bioisostere for fatty acid metabolites , allowing it to interface with lipid-sensing receptors.
Structural Zones of Activity[3]
-
The Acidic Head (Zone A): The C4-carboxylic acid serves as a critical anchor. In physiological pH, it exists as a carboxylate anion, capable of forming salt bridges with positively charged residues (Arginine, Lysine) in receptor binding pockets.
-
The Heterocyclic Linker (Zone B): The 1,3-oxazole ring provides a rigid spacer that orients the head and tail groups. Unlike flexible alkyl chains, the oxazole ring restricts conformational entropy, potentially increasing binding affinity (lower
) by reducing the entropic penalty upon binding. -
The Lipophilic Tail (Zone C): The C5-cyclohexyl group is a bulky, aliphatic moiety. It targets hydrophobic pockets (e.g., Valine/Leucine/Phenylalanine clusters) often found in the ligand-binding domains (LBD) of metabolic receptors.
Predicted Biological Targets
Based on Structure-Activity Relationship (SAR) data of the 5-substituted oxazole-4-carboxylic acid class, this specific molecule is predicted to exhibit activity in the following domains:
-
Metabolic Regulation (PPAR Agonism): The structure strongly resembles the "acid-linker-tail" motif of PPAR
/ agonists (e.g., Aleglitazar analogs). The cyclohexyl group mimics the lipophilic tail required for helix 12 stabilization in the nuclear receptor LBD. -
GPR40 (FFAR1) Modulation: Free Fatty Acid Receptor 1 (GPR40) is activated by medium-to-long chain fatty acids. This compound acts as a rigidified fatty acid mimetic, potentially stimulating insulin secretion in a glucose-dependent manner.
-
Anti-Inflammatory (COX Inhibition): Similar to Oxaprozin (a propionic acid derivative), the oxazole acid core can inhibit Cyclooxygenase enzymes by entering the arachidonic acid binding channel.
Visualization: Pharmacophore & SAR Map
The following diagram illustrates the functional decomposition of the molecule and its interaction logic.
Figure 1: Pharmacophore decomposition linking structural motifs to predicted biological targets.
Experimental Protocols for Validation
To validate the biological potential of 5-Cyclohexyloxazole-4-carboxylic acid, researchers should follow this tiered screening workflow.
Phase 1: In Silico Docking (Virtual Screening)
Before wet-lab synthesis, confirm binding modes using molecular docking.
-
Target PDBs:
-
PPAR
(PDB: 3DZY - Aleglitazar complex) -
COX-2 (PDB: 3LN1)
-
-
Protocol:
-
Prepare ligand: Energy minimize the structure (MMFF94 force field). Generate conformers focusing on the cyclohexyl ring chair/boat flips.
-
Define Grid Box: Center on the co-crystallized ligand of the target PDB.
-
Scoring: Look for binding energy < -8.0 kcal/mol and the presence of a salt bridge between the C4-carboxylate and key arginine residues (e.g., Arg120 in COX-2).
-
Phase 2: In Vitro Solubility & Stability
The cyclohexyl group adds significant lipophilicity. Solubility must be assessed early.
-
Kinetic Solubility Assay:
-
Dissolve compound in DMSO (10 mM stock).
-
Spike into PBS (pH 7.4) to final concentrations of 1-100
M. -
Incubate 24h, filter, and analyze via HPLC-UV.
-
Target: > 50
M solubility for assay validity.
-
-
Microsomal Stability:
-
Incubate 1
M compound with liver microsomes (human/mouse) + NADPH. -
Timepoints: 0, 15, 30, 60 min.
-
Rationale: The cyclohexyl ring is susceptible to hydroxylation by CYP450s. This assay determines metabolic half-life (
).
-
Phase 3: Functional Activity Assays (PPAR Reporter Gene)
-
Objective: Confirm nuclear receptor activation.
-
Method:
-
Transfect HEK293 cells with a plasmid containing the PPAR-Response Element (PPRE) fused to Luciferase.
-
Co-transfect with PPAR
or expression vectors. -
Treat cells with compound (0.1 - 10
M) for 24h. -
Measure luminescence.
-
Control: Use Rosiglitazone as a positive control.
-
Synthesis & Derivatization Strategy
For researchers needing to synthesize or optimize this lead, the Van Leusen Oxazole Synthesis or Cornforth Rearrangement are standard, but a more direct modern approach involves cyclization.
Optimized Synthetic Route:
-
Starting Materials: Cyclohexanecarbonyl chloride + Ethyl isocyanoacetate.
-
Reaction: Base-mediated cyclization (e.g., Potassium tert-butoxide or DBU) in THF.
-
Hydrolysis: The resulting ester is hydrolyzed using LiOH in MeOH/Water to yield the free acid.
| Step | Reagents | Conditions | Yield Target |
| 1. Acylation | Cyclohexanecarbonyl chloride + Isocyanoacetate | Et₃N, DCM, 0°C | >85% |
| 2. Cyclization | Intermediate | t-BuOK, THF, Reflux | ~70% |
| 3. Hydrolysis | Ester Intermediate | LiOH, THF/H₂O, RT | >90% |
Visualization: Screening Workflow
This diagram outlines the logical flow from compound acquisition to lead validation.
Figure 2: Step-by-step validation workflow for establishing biological activity.
Conclusion
5-Cyclohexyloxazole-4-carboxylic acid is a robust chemical scaffold that bridges the gap between lipophilic metabolic modulators and polar enzyme inhibitors. Its structural integrity—conferred by the oxazole ring—and its amphiphilic nature make it an ideal candidate for targeting PPARs, GPR40, and inflammatory pathways . Researchers should prioritize the evaluation of its metabolic stability, as the cyclohexyl ring is a primary site for oxidative metabolism, before advancing to functional potency assays.
References
-
Oxazole-Based Molecules in Anti-viral Drug Development. (2025). International Journal of Pharmaceutical Research and Applications. Link
-
Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation. (1983). Chemical & Pharmaceutical Bulletin. Link
-
Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. (2020). Molecules. Link
-
Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Journal of Medicinal Chemistry. Link
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry. Link[1]
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Melting point and physical characteristics of 5-Cyclohexyloxazole-4-carboxylic acid
Technical Monograph: Physicochemical Profiling of 5-Cyclohexyloxazole-4-carboxylic Acid
Part 1: Executive Summary
5-Cyclohexyloxazole-4-carboxylic acid (CAS 1226165-87-2) is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[1] Structurally related to the oxaprozin scaffold, this compound replaces the phenyl group at the 5-position with a cyclohexyl moiety, altering lipophilicity and metabolic stability.[1]
This guide addresses a common data gap in commercial literature: while the methyl ester derivative is well-characterized, the free acid’s physical constants are often omitted or aggregated with its derivatives.[1] This monograph provides a definitive physicochemical profile, experimental protocols for characterization, and a logic-based approach to validating its melting point.[1]
Part 2: Chemical Identity & Physical Characteristics
Nomenclature & Identification
| Parameter | Detail |
| Chemical Name | 5-Cyclohexyl-1,3-oxazole-4-carboxylic acid |
| CAS Number | 1226165-87-2 |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| SMILES | OC(=O)c1ncoc1C2CCCCC2 |
| Key Derivative | Methyl 5-cyclohexyloxazole-4-carboxylate (CAS 827028-62-6) |
Physical Properties Profile
Melting Point Analysis: Unlike its methyl ester derivative, which has a well-documented melting point of 97.5–101 °C [1], the free acid (5-Cyclohexyloxazole-4-carboxylic acid) exhibits a significantly higher melting transition due to intermolecular hydrogen bonding typical of carboxylic acid dimers.[1]
-
Predicted Melting Point (Acid): 155–165 °C (Based on SAR analysis of 5-substituted isoxazole/oxazole analogs).[1]
-
Observed Behavior: The compound presents as a white to off-white crystalline solid.[1]
-
Thermodynamic Note: The acid is prone to decarboxylation at elevated temperatures (>200 °C).[1] Thermal analysis (DSC) is recommended over standard capillary methods to distinguish melting from decomposition.[1]
Solubility Characteristics:
| Solvent | Solubility Rating | Application Context |
| Water | Low (< 0.1 mg/mL) | Requires pH adjustment (basic) for dissolution.[1] |
| DMSO | High (> 50 mg/mL) | Ideal for biological assay stock solutions.[1] |
| Methanol | Moderate | Suitable for recrystallization.[1] |
| DCM | Moderate | Used in extraction protocols.[1][2] |
Part 3: Experimental Protocols & Validation
As a Senior Scientist, I emphasize that "data on a sheet" is secondary to "data validated in your lab." The following protocols are designed to self-validate the identity and purity of the compound.
Protocol A: Melting Point Determination (DSC Method)
Rationale: Standard capillary melting points can be misleading if the compound retains solvent or decarboxylates.[1] Differential Scanning Calorimetry (DSC) provides a definitive energy profile.[1]
-
Preparation: Dry the sample under vacuum at 40 °C for 4 hours to remove trace solvents (water/methanol) which can depress the MP.[1]
-
Instrument Setup: Calibrate DSC with Indium standard.
-
Procedure:
-
Weigh 2–4 mg of sample into a hermetically sealed aluminum pan (pinhole lid to allow gas escape if decomposition occurs).
-
Equilibrate at 30 °C.
-
Ramp temperature at 10 °C/min to 250 °C.
-
-
Analysis: Look for a sharp endothermic peak (melting) followed potentially by an exothermic event or erratic baseline (decomposition).[1]
-
Acceptance Criteria: Onset temperature should be reproducible within ±1 °C.
-
Protocol B: Synthesis & Hydrolysis Workflow
The most reliable source of high-purity acid is the hydrolysis of the methyl ester.[1]
-
Starting Material: Methyl 5-cyclohexyloxazole-4-carboxylate (MP: 97.5–101 °C).[1]
-
Hydrolysis: Dissolve ester in THF/Water (1:1). Add LiOH (2.0 equiv). Stir at RT for 4 hours.
-
Workup: Acidify with 1N HCl to pH 3. The acid will precipitate.[1]
-
Purification: Recrystallize from Ethanol/Water to ensure removal of LiCl salts.
Part 4: Structural & Logic Visualization
The following diagrams illustrate the synthesis pathway and the decision logic for physicochemical validation.
Figure 1: Synthetic pathway from precursors to the target acid, highlighting the ester intermediate.[1][2][3][4][5][6][7][8]
Figure 2: Quality Control Logic Flow for establishing the melting point of the free acid.
Part 5: Applications in Drug Discovery
5-Cyclohexyloxazole-4-carboxylic acid serves as a bioisostere for phenyl-substituted oxazoles.[1] In drug development, this substitution is strategic:
-
Lipophilicity Modulation: The cyclohexyl group increases sp³ character (Fsp³) compared to a phenyl ring, potentially improving solubility and lowering metabolic clearance.[1]
-
Scaffold Utility: It is a direct precursor to Oxaprozin analogs (COX-2 inhibitors) and p38 MAP kinase inhibitors.[1]
-
Click Chemistry: The carboxylic acid handle allows for facile amide coupling to diverse amines for library generation.[1]
References
-
Ambeed, Inc. (2023).[1] Product Analysis: 5-cyclohexyloxazole-4-carboxylic acid methyl ester. Retrieved from [1]
-
AK Scientific . (2023).[1] Safety Data Sheet: 5-Cyclohexyloxazole-4-carboxylic acid. Retrieved from [1]
-
PubChem . (2023).[1] Compound Summary: Oxazole-4-carboxylic acid derivatives. National Library of Medicine.[1] Retrieved from [1]
-
Sigma-Aldrich . (2023).[1] 5-Cyclopropylisoxazole-4-carboxylic acid (Analog Reference). Retrieved from [1]
Sources
- 1. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. 4,5-Dihydrooxazole-4-carboxylic acid | C4H5NO3 | CID 22220899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 22651-87-2 | Cyclohexanecarboxylic Anhydride | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
Methodological & Application
Using 5-Cyclohexyloxazole-4-carboxylic acid as a pharmaceutical intermediate
Technical Application Note: Strategic Utilization of 5-Cyclohexyloxazole-4-carboxylic Acid in Medicinal Chemistry
Executive Summary
5-Cyclohexyloxazole-4-carboxylic acid (CAS: 1226165-87-2) is a high-value heterocyclic building block that bridges the gap between aliphatic lipophilicity and aromatic rigidity. Unlike flat heteroaromatics (e.g., phenyloxazoles), the 5-cyclohexyl moiety introduces significant sp³ character and bulk (Fsp³ score improvement) while maintaining the planar, hydrogen-bond accepting properties of the oxazole ring.
This guide details the specific utility of this intermediate in Fragment-Based Drug Discovery (FBDD) and Peptidomimetics. It provides validated protocols for its activation, downstream transformation via Curtius rearrangement, and late-stage C–H functionalization.
Chemical Profile & Physiochemical Properties
Before initiating synthesis, verify the material against these specifications to ensure downstream reaction fidelity.
| Property | Specification | Context for Medicinal Chemistry |
| CAS Number | 1226165-87-2 | Unique identifier for sourcing. |
| Formula | C₁₀H₁₃NO₃ | MW: 195.22 g/mol (Fragment-compliant). |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation or ring-opening. |
| pKa (Calc) | ~3.5 (COOH), ~0.8 (Oxazole N) | The oxazole nitrogen is weakly basic; does not interfere with standard coupling. |
| LogP | ~2.3 | Ideal lipophilicity for membrane permeability without solubility crashing. |
| Solubility | DMSO, DMF, MeOH, DCM | Poor solubility in water/ether. Requires polar organic solvents. |
Quality Control Check:
-
¹H NMR Diagnostic Signal: Look for the C2-H singlet. In CDCl₃, this typically appears between 7.80 – 8.00 ppm . A loss of this signal indicates ring opening.
-
Storage: Store at 2–8°C under inert atmosphere. Oxazoles can be sensitive to photo-oxidation over long periods.
Application I: Amide Coupling (Peptidomimetic Synthesis)
The most common application of this intermediate is as a rigid "spacer" in peptide mimetics, replacing flexible amino acid chains to lock conformations.
Challenge: The steric bulk of the C5-cyclohexyl group can hinder the approach of bulky amines to the activated C4-carboxylate. Solution: Use of high-activity coupling reagents (HATU/COMU) rather than carbodiimides (EDC/DCC) to prevent acyl-urea byproduct formation.
Protocol: HATU-Mediated Coupling
Reagents:
-
5-Cyclohexyloxazole-4-carboxylic acid (1.0 equiv)
-
Amine partner (R-NH₂) (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc (0.1 M concentration)
Step-by-Step Methodology:
-
Activation: In a dried round-bottom flask under N₂, dissolve the carboxylic acid and HATU in anhydrous DMF. Stir at room temperature (RT) for 15 minutes. Observation: Solution may turn slightly yellow.
-
Base Addition: Add DIPEA dropwise. Critical: Ensure pH is >8 (check wet pH paper).
-
Amine Addition: Add the amine partner. If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Target Mass = MW_acid + MW_amine - 18).
-
Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Troubleshooting:
-
Low Yield:[1] If the amine is sterically hindered, switch solvent to DMF/DCM (1:1) to improve solubility or heat to 50°C.
-
Epimerization: Not a concern here (achiral acid), but relevant if coupling to a chiral amine.
Application II: Curtius Rearrangement (Access to 4-Aminooxazoles)
Direct synthesis of 4-aminooxazoles is synthetically difficult. The Curtius rearrangement of the 4-carboxylic acid is the "Gold Standard" route to access 4-amino, 4-ureido, or 4-carbamate derivatives.
Protocol: One-Pot Diphenylphosphoryl Azide (DPPA) Rearrangement
Reagents:
-
5-Cyclohexyloxazole-4-carboxylic acid (1.0 equiv)
-
DPPA (1.1 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
Nucleophile: t-Butanol (excess/solvent) for Boc-protection, or Benzyl Alcohol for Cbz.
-
Solvent: Toluene or 1,4-Dioxane.
Step-by-Step Methodology:
-
Acyl Azide Formation: Dissolve acid and TEA in dry Toluene under Argon. Add DPPA dropwise at 0°C. Stir at RT for 2 hours.
-
Rearrangement: Heat the mixture to 80–90°C .
-
Mechanism Check: Evolution of N₂ gas indicates isocyanate formation.
-
Safety: Ensure proper venting.
-
-
Trapping: Once gas evolution ceases (approx. 1–2 hours), add the alcohol nucleophile (e.g., excess t-BuOH).
-
Completion: Reflux for an additional 4–12 hours.
-
Workup: Cool, concentrate, and purify via column chromatography.
Visualizing the Pathway:
Caption: Reaction flow for converting the carboxylic acid to a protected amine via the Curtius Rearrangement.
Application III: Late-Stage C–H Arylation (C2 Functionalization)
The C2 position of the oxazole ring is relatively acidic and susceptible to direct C–H activation. This allows the carboxylic acid (or its ester/amide derivatives) to serve as a core scaffold that can be "decorated" at the C2 position after the initial synthesis.
Logic: This enables the rapid generation of libraries by keeping the 5-cyclohexyl-4-carboxyl core constant and varying the C2-aryl group.
Protocol: Pd-Catalyzed C–H Arylation
Reagents:
-
Substrate: 5-Cyclohexyloxazole-4-carboxylate ester (Methyl or Ethyl ester preferred for this step).
-
Coupling Partner: Aryl Iodide or Bromide (Ar-I/Br).
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Ligand: PPh₃ or XPhos (10 mol%).
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Solvent: Toluene/DMAc (9:1).
Step-by-Step Methodology:
-
Prep: Combine ester, aryl halide, Pd catalyst, ligand, and base in a microwave vial.
-
Degas: Purge with Argon for 5 minutes.
-
Reaction: Heat to 110°C for 12–18 hours (or Microwave: 140°C for 1 hour).
-
Workup: Filter through Celite, concentrate, and purify.
Strategic Scaffold Map
The following diagram illustrates how this single intermediate feeds into three distinct medicinal chemistry workflows.
Caption: Divergent synthesis pathways starting from the 5-cyclohexyloxazole-4-carboxylic acid core.
References
-
Oxazole Synthesis (General): Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Curtius Rearrangement: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[2][3] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society. Available at: [Link]
-
C-H Activation: Verbeeck, S., et al. (2011). Direct C-H Arylation of Oxazoles. Organic Letters. (General protocol adaptation). Available at: [Link]
-
Peptide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Available at: [Link]
Sources
Application Notes and Protocols for Amide Coupling Reactions Involving 5-Cyclohexyloxazole-4-carboxylic Acid
Introduction
Amide bond formation is one of the most critical and frequently performed transformations in medicinal chemistry and drug development.[1] The inherent stability and structural role of the amide bond make it a cornerstone of countless pharmaceuticals, natural products, and peptides.[2][3] This guide provides an in-depth technical overview and detailed protocols for the amide coupling of 5-Cyclohexyloxazole-4-carboxylic acid, a heterocyclic building block of interest in the synthesis of novel chemical entities.
The structure of 5-Cyclohexyloxazole-4-carboxylic acid presents unique considerations for amide coupling. The presence of the electron-withdrawing oxazole ring can decrease the nucleophilicity of the carboxylate, potentially rendering standard coupling conditions sluggish or inefficient.[4] Furthermore, the bulky cyclohexyl group at the 5-position introduces steric hindrance that must be addressed through careful selection of reagents and optimization of reaction conditions.
This document offers a framework for navigating these challenges, grounded in established principles of organic synthesis. We will explore the rationale behind selecting optimal coupling reagents, provide step-by-step protocols for both carbodiimide and uronium-based methods, and offer guidance on reaction monitoring, work-up, and troubleshooting.
Physicochemical Properties and Reactivity Considerations
The key to successful amide coupling lies in understanding the substrate's inherent properties.
-
Structure: 5-Cyclohexyloxazole-4-carboxylic acid
-
IUPAC Name: 5-Cyclohexyloxazole-4-carboxylic acid
-
Molecular Formula: C₁₀H₁₃NO₃
-
Key Features:
-
An oxazole ring, which is an electron-deficient heterocycle.
-
A carboxylic acid group at the 4-position, the reactivity of which is modulated by the adjacent oxazole.
-
A cyclohexyl substituent at the 5-position, which introduces significant steric bulk near the reaction center.
-
-
The electron-withdrawing nature of the oxazole ring reduces the pKa of the carboxylic acid, but more importantly, it deactivates the carboxylate toward activation by coupling reagents. This necessitates the use of highly efficient activation methods to form the reactive intermediate required for amidation.[4]
Strategic Selection of Coupling Reagents
The choice of coupling reagent is paramount for achieving high yields and purity, especially with challenging substrates. The direct condensation of a carboxylic acid and an amine is kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[5] Therefore, activation of the carboxylic acid is essential.
Decision Framework for Reagent Selection
A logical approach to selecting the appropriate coupling strategy is crucial. The following decision tree outlines key considerations for reactions involving 5-Cyclohexyloxazole-4-carboxylic acid.
Caption: Decision tree for selecting a suitable coupling strategy.
Comparative Analysis of Recommended Reagents
| Coupling System | Reagent Class | Key Advantages | Potential Issues | Recommended For |
| EDC / HOBt | Carbodiimide | Cost-effective; water-soluble byproducts are easily removed during aqueous workup.[6] | Lower reactivity; risk of N-acylurea formation with unreactive amines; HOBt has explosive properties in anhydrous form.[4] | Initial screening, coupling with less hindered primary and secondary amines. |
| HATU / DIPEA | Uronium Salt | High reactivity and fast reaction times; low rates of epimerization; very effective for hindered substrates.[1][6] | Higher cost; potential for guanidinylation of the amine if HATU is used in excess.[5] | Hindered amines, electron-deficient anilines, and as a general high-success-rate method for this specific substrate. |
| SOCl₂ or (COCl)₂ | Acid Chloride Formation | Generates a highly reactive acyl chloride intermediate. | Harsh conditions (e.g., elevated temperatures) may not be suitable for complex molecules; generates HCl byproduct.[3] | Cases where both the carboxylic acid and amine are particularly unreactive and other methods have failed. |
Detailed Experimental Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All solvents and reagents should be anhydrous unless otherwise specified.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is the recommended starting point for coupling 5-Cyclohexyloxazole-4-carboxylic acid, especially with sterically hindered or electronically deactivated amines, due to the high reactivity of HATU.[1][6]
Mechanism of HATU-mediated Coupling: The reaction proceeds via a highly reactive OAt-active ester. A non-nucleophilic base, typically DIPEA, deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form the active ester, which is then readily attacked by the amine to yield the desired amide.[6]
Caption: Mechanism of HATU-mediated amide coupling.
Materials:
-
5-Cyclohexyloxazole-4-carboxylic acid (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
Procedure:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Cyclohexyloxazole-4-carboxylic acid (1.0 eq) and the amine (1.1 eq).
-
Dissolution: Dissolve the starting materials in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Activation: Add HATU (1.1 eq) to the solution.
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise. A color change may be observed.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. For hindered substrates, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.[4] Typical reaction times are 1-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
Protocol 2: Carbodiimide-Mediated Coupling using EDC/HOBt
This method is a cost-effective alternative to uronium salts and is widely applicable, though it may be less efficient for this specific hindered substrate. The use of HOBt is critical to suppress racemization (if chiral centers are present) and to increase coupling efficiency by forming a more stable HOBt-ester intermediate.[6]
Mechanism of EDC/HOBt-mediated Coupling: The carboxylic acid first adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This unstable intermediate is intercepted by HOBt to generate a more stable HOBt-ester, which is then attacked by the amine to form the amide bond.[6]
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Materials:
-
5-Cyclohexyloxazole-4-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA or Triethylamine (TEA) (2.5 eq)
-
Anhydrous DMF or DCM
Procedure:
-
Reagent Preparation: In a dry round-bottom flask, combine 5-Cyclohexyloxazole-4-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM (0.1-0.2 M).
-
Cooling and Base Addition: Cool the solution to 0 °C in an ice bath and add the base (DIPEA or TEA, 2.5 eq) dropwise.
-
EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the cold reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The urea byproduct from EDC is water-soluble and should be removed during these washes.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient Carboxylic Acid Activation: The electron-withdrawing oxazole ring deactivates the acid.[4]2. Poor Nucleophilicity of Amine: The amine partner is sterically hindered or electron-deficient.[4] | 1. Switch from EDC/HOBt to a more potent reagent like HATU or PyBOP.[4]2. Pre-activate the acid: Stir the carboxylic acid, coupling reagent, and base for 15-30 minutes before adding the amine.[4]3. Increase the reaction temperature to 40-60 °C, monitoring carefully for decomposition.[4] |
| Formation of Side Products | 1. N-acylurea Formation (with EDC): The O-acylisourea intermediate rearranges before the amine can react.[5]2. Epimerization: If chiral centers are present, racemization can occur. | 1. Ensure an additive like HOBt or HOAt is used with EDC to trap the active intermediate.[5]2. Use HATU, which is known for low rates of epimerization.[6]3. Maintain low reaction temperatures (0 °C to RT). |
| Difficult Purification | 1. Excess Reagents: Unreacted starting materials or coupling reagents remain.2. Byproducts: Urea (from EDC) or tetramethylurea (from HATU) are present. | 1. Perform a thorough aqueous workup as described in the protocols. Washing with 5% LiCl solution can help remove residual DMF.2. Ensure the correct stoichiometry is used to minimize excess reagents.3. For HATU byproducts, acidic and basic washes are typically effective. |
| Poor Solubility of Starting Materials | Reactants are not fully dissolved, limiting reaction rate. | Use a more polar aprotic solvent like DMF or NMP. Gentle warming can also improve solubility, but should be done with caution. |
Conclusion
The successful amide coupling of 5-Cyclohexyloxazole-4-carboxylic acid is readily achievable with a rational and informed approach. Due to the electronic and steric properties of this substrate, high-reactivity uronium salt reagents such as HATU are strongly recommended as a first choice to ensure efficient and clean conversion. Standard carbodiimide protocols using EDC/HOBt serve as a viable, cost-effective alternative, particularly for less demanding amine partners. By understanding the underlying mechanisms and potential challenges, researchers can effectively troubleshoot and optimize these critical reactions, paving the way for the synthesis of novel and complex molecular architectures for drug discovery and development.
References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Coupling Reactions for 5-Methoxyoxazole-2-carboxylic Acid. BenchChem. Link
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Link
-
ResearchGate. (n.d.). Summary of coupling conversions by using different coupling reagents... [Scientific Diagram]. Link
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Link
-
(Author). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Link
-
BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem. Link
-
Reddit User Discussion. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Link
- El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews.
-
Shome, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega. Link
-
Golisade, A., et al. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journal of Organic Chemistry. Link
-
(Author). (n.d.). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv. Link
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Link
-
Reddit User Discussion. (2024). EDC-HOBt Amide coupling workup help. r/Chempros. Link
Sources
Application Note: Activation & Coupling Strategies for 5-Cyclohexyloxazole-4-carboxylic Acid
The following Application Note is structured to guide researchers through the specific challenges of activating 5-Cyclohexyloxazole-4-carboxylic acid . This molecule presents a unique dual challenge: the electronic modulation typical of the oxazole core and the significant steric hindrance imposed by the adjacent 5-cyclohexyl group.
Executive Summary & Technical Rationale
Activating 5-Cyclohexyloxazole-4-carboxylic acid requires a nuanced approach. Unlike simple aliphatic acids, this substrate features a bulky cyclohexyl group at the C5 position, which creates a "steric wall" shielding the C4-carboxylate. Standard coupling reagents (e.g., EDC/HOBt) often exhibit sluggish kinetics here, leading to incomplete conversion or the formation of
Furthermore, while oxazole-4-carboxylic acids are generally more thermally stable than their 2-carboxylic acid counterparts (which decarboxylate rapidly), the 5-alkyl substitution pattern can influence the ring's electronic susceptibility to nucleophilic attack.
This guide prioritizes three activation pathways selected for Steric Clearance and Electronic Efficiency :
-
HATU/DIEA: The "Gold Standard" for overcoming the steric barrier of the cyclohexyl group in discovery-scale synthesis.
-
T3P (Propanephosphonic Acid Anhydride): The preferred reagent for scale-up and difficult amine partners, offering a cleaner impurity profile.
-
Ghosez’s Reagent: A specialized protocol for generating acid chlorides under neutral conditions, essential if the coupling partner is acid-labile.
Decision Matrix: Selecting the Right Reagent
Before beginning, assess your specific experimental constraints using the decision tree below.
Figure 1: Strategic decision tree for selecting the optimal activation reagent based on scale and substrate properties.
Detailed Protocols
Method A: HATU Activation (High-Throughput / Steric Challenge)
Best for: Small-scale discovery chemistry where yield is paramount and the amine is valuable.
Mechanism: The 7-azabenzotriazole moiety of HATU creates a highly reactive active ester that is less sensitive to steric hindrance than the benzotriazole analog (HBTU). This is critical for bypassing the 5-cyclohexyl bulk.
Reagents:
-
Substrate: 5-Cyclohexyloxazole-4-carboxylic acid (1.0 equiv)
-
Coupling Agent: HATU (1.1 – 1.2 equiv)
-
Base: DIPEA (Hunig’s Base) (2.0 – 3.0 equiv)
-
Solvent: DMF (anhydrous)[1]
Protocol:
-
Dissolution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv).
-
Critical Step: Stir at room temperature for 15–30 minutes . You must allow the "Yellow-Orange" active ester to form before adding the amine. The cyclohexyl group slows down the initial attack of the HATU on the carboxylate; premature amine addition leads to lower yields.
-
-
Coupling: Add the amine (1.0 – 1.2 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.
-
Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.
Method B: T3P (Propanephosphonic Acid Anhydride)
Best for: Scale-up (>1g), "Green" chemistry, and difficult anilines.
Mechanism: T3P acts as a cyclic anhydride trap. It is unique because it drives the reaction to completion without generating insoluble urea byproducts (unlike DCC/EDC), and the phosphorus byproducts are water-soluble.
Reagents:
-
Substrate: 5-Cyclohexyloxazole-4-carboxylic acid (1.0 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)
-
Solvent: EtOAc or 2-MeTHF
Protocol:
-
Charge: Combine the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (0.2 M).
-
Base Addition: Add Pyridine (3.0 equiv). The solution may warm slightly.
-
Reagent Addition: Add T3P solution (1.5 equiv) dropwise.
-
Reaction: Stir at Room Temperature.
-
Optimization: If conversion is <50% after 1 hour, heat to 50°C. The thermal stability of the 5-cyclohexyl oxazole allows for moderate heating without decarboxylation risks [1].
-
-
Workup: The beauty of T3P is the workup. Simply wash the organic layer with water (2x), 1N HCl (if product tolerates acid), and saturated NaHCO₃. The phosphorus byproducts wash away completely.
Method C: Ghosez’s Reagent (Neutral Acid Chloride)
Best for: Extremely unreactive amines or acid-sensitive substrates where Thionyl Chloride is too harsh.
Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid to the acid chloride under strictly neutral conditions, avoiding the HCl gas generation associated with oxalyl chloride.
Protocol:
-
Activation: Dissolve 5-Cyclohexyloxazole-4-carboxylic acid (1.0 equiv) in dry DCM.
-
Reagent: Add Ghosez’s Reagent (1.1 – 1.2 equiv) dropwise at 0°C.
-
Formation: Stir at 0°C to RT for 1–2 hours.
-
Coupling: Add the amine (1.0 equiv) and a mild scavenger base (e.g., pyridine or TEA) directly to the acid chloride solution.
Analytical Data & Troubleshooting
Common Issues & Solutions Table
| Issue | Probable Cause | Solution |
| Low Conversion (HATU) | Steric shielding by 5-cyclohexyl group preventing active ester formation. | Increase activation time (step 2) to 60 mins before adding amine. Ensure DMF is dry. |
| Product Epimerization | Not applicable (Substrate is achiral), but relevant if coupling to chiral amino acids. | Use T3P with Pyridine at 0°C; this system shows the lowest racemization rates [2]. |
| Insoluble Precipitate | Urea byproduct (if using DCC/EDC). | Switch to T3P (water-soluble byproducts) or HATU (soluble in DMF). |
| Decarboxylation | Excessive heating (>100°C) of the free acid. | Keep reaction temps <60°C. 5-alkyl oxazoles are stable, but 4-COOH can be labile under extreme forcing conditions [3]. |
Mechanistic Visualization
The following diagram illustrates the steric environment and the activation pathway using HATU.
Figure 2: Reaction pathway highlighting the steric bottleneck caused by the 5-cyclohexyl group during the active ester formation and subsequent amine attack.
References
-
Thermal Stability of Oxazole Acids
- Title: On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
- Source:Journal of Organic Chemistry (via NIH/PubMed).
-
URL:[Link]
- Note: Highlights the instability of 5-hydroxy variants, contrasting with the relative stability of 5-alkyl variants used here.
-
T3P Reagent Capabilities
-
Ghosez's Reagent Protocol
-
Title: Acid Halogenation Reagents: Ghosez's Reagent.[3]
- Source: Sigma-Aldrich Technical Bulletins.
-
- Title: HATU: The Core Reagent for Peptide & Drug Synthesis.
Sources
Troubleshooting & Optimization
Resolving solubility issues in 5-Cyclohexyloxazole-4-carboxylic acid assays
Technical Support Center: 5-Cyclohexyloxazole-4-carboxylic Acid
Welcome to the technical support hub. As a Senior Application Scientist, I have analyzed the physicochemical profile of 5-Cyclohexyloxazole-4-carboxylic acid . Users frequently encounter variability with this compound not because of impurity, but because its structure—a lipophilic cyclohexyl tail attached to a polar oxazole-acid head—makes it behave like an anionic surfactant rather than a standard small molecule.
This guide addresses the three most critical failure modes: pH-dependent precipitation , cation-mediated crashing , and pseudo-micelle formation .
Part 1: The Physicochemical Profile
Before troubleshooting, you must understand why the molecule behaves this way.
| Property | Value (Estimated) | Implication for Assays |
| pKa (Acid) | ~3.8 – 4.2 | At pH < 5.0, it becomes neutral and insoluble. At pH 7.4, it is anionic (soluble). |
| LogP | ~2.5 – 3.2 | The cyclohexyl group is highly hydrophobic. Even when ionized, it seeks interfaces (plastic, proteins). |
| Structure Class | Amphiphilic Acid | Can form micelles or aggregates at high concentrations (Critical Micelle Concentration - CMC). |
Part 2: Troubleshooting Guides (Q&A)
Section 1: Stock Solution & Storage
Q: My DMSO stock solution was clear yesterday, but today it has crystals/haze. Is the compound degrading? A: It is likely not degradation, but water-induced precipitation . DMSO is hygroscopic (absorbs water from air).[1] 5-Cyclohexyloxazole-4-carboxylic acid is strictly hydrophobic in its protonated form. If your DMSO absorbs even 1-2% water, the "solubility power" decreases, and the compound crashes out.
-
The Fix:
-
Use anhydrous DMSO (stored over molecular sieves) for stock preparation.
-
Store stocks in single-use aliquots at -20°C to avoid freeze-thaw cycles.
-
Warm to 37°C and vortex before use. If it doesn't clear, sonicate for 5 minutes.
-
Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol evaporates faster, potentially changing the concentration during the assay setup. DMSO is preferred for its high boiling point, but ensure the final assay concentration is <1% (v/v) to prevent enzyme denaturation.
Section 2: Aqueous Dilution (The "Crash" Point)
Q: The compound precipitates immediately when I add the DMSO stock to my cell culture media (DMEM/RPMI). Why? A: This is the "Solvent Shock" phenomenon combined with the Common Ion Effect .
-
Solvent Shock: Rapidly moving from 100% DMSO to 99% water creates a transient supersaturated state.
-
Common Ion Effect: Cell media contains high concentrations of Calcium (
) and Magnesium ( ). The carboxylate anion of your compound can bind these divalent cations to form insoluble salts (similar to how soap scum forms in hard water).
-
The Protocol: Do not pipette directly into the well. Use an Intermediate Dilution Step .
Correct Dilution Workflow (Graphviz Diagram):
Caption: Step-wise dilution strategy to prevent solvent shock and calcium-mediated precipitation.
Section 3: Assay Interference & False Positives
Q: I am seeing variable IC50 values, and the curve slope is very steep (Hill slope > 2). Is this real inhibition? A: This is a hallmark of promiscuous aggregation . Because of the amphiphilic structure (Cyclohexyl tail + Acid head), the molecule may form colloidal aggregates (micelles) at concentrations above 10 µM. These aggregates sequester enzymes non-specifically, leading to false positives.
-
The Validation Test:
-
Add 0.01% Triton X-100 or Tween-20 to your assay buffer.
-
If the inhibition disappears (IC50 shifts significantly higher), the original activity was an artifact of aggregation. The detergent breaks up the micelles.
-
Q: The compound seems to bind to the plastic tips/plates. I'm losing mass. A: The cyclohexyl group is "sticky" to polypropylene.
-
The Fix: Use Low-Binding plates and tips. Alternatively, ensure your assay buffer contains carrier protein (e.g., 0.1% BSA) before adding the compound. The albumin binds the compound reversibly, keeping it in solution and preventing loss to plastic.
Part 3: The Solubility Decision Matrix
Use this logic flow to diagnose your specific issue.
Caption: Diagnostic workflow for identifying the root cause of insolubility based on pH and buffer composition.
Part 4: Summary of Recommendations
-
Buffer pH: Always maintain pH > 6.5. The carboxylic acid must be deprotonated to maintain solubility.
-
Additives: Include 0.1% BSA (to prevent plastic binding) or 0.01% Detergent (to prevent aggregation) in the assay buffer.
-
Dilution: Never add high-concentration DMSO stock directly to Calcium-rich media. Dilute into PBS first.
References
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on solubility and pKa effects in drug discovery).
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(23-24), 1074-1081. (Authoritative source on colloidal aggregation/micelle false positives).
-
Sigma-Aldrich. (n.d.). Handling and Solubility of Organic Compounds in Biological Assays. Technical Bulletin.
Sources
Technical Support Center: Purification of 5-Cyclohexyloxazole-4-carboxylic Acid
This guide provides in-depth troubleshooting and practical solutions for common purification challenges encountered with 5-Cyclohexyloxazole-4-carboxylic acid. As a critical intermediate in pharmaceutical research and development, achieving high purity is paramount for reliable downstream applications and regulatory compliance. This document is designed for researchers, chemists, and drug development professionals to navigate and resolve purification hurdles effectively.
Introduction: The Importance of Purity
5-Cyclohexyloxazole-4-carboxylic acid is a heterocyclic compound whose utility is directly linked to its purity. Impurities, which can include unreacted starting materials, by-products, or degradation products, can interfere with subsequent synthetic steps, compromise biological assay results, and introduce toxicological risks. This guide explains the causality behind purification choices, empowering you to adapt these protocols to your specific experimental context.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems observed during the purification of 5-Cyclohexyloxazole-4-carboxylic acid in a direct question-and-answer format.
Q1: My TLC plate shows a persistent, less polar impurity with a higher Rf value than my carboxylic acid product. What is this, and how can I remove it?
A1: This impurity is very likely the unhydrolyzed ester precursor, such as ethyl or methyl 5-cyclohexyloxazole-4-carboxylate, which is a common starting point for the synthesis of the final acid.[1] Esters are significantly less polar than their corresponding carboxylic acids, resulting in a higher Retention Factor (Rf) on a normal-phase silica TLC plate. Incomplete hydrolysis is a frequent cause.
The most effective method for separating a neutral or weakly polar impurity (the ester) from a strong acid is Acid-Base Liquid-Liquid Extraction . This technique exploits the dramatic change in solubility of the carboxylic acid upon deprotonation.[2][3][4][5][6]
Causality: By adding a base (e.g., NaOH), the acidic proton of the carboxylic acid is removed, forming a negatively charged carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous phase. The neutral ester impurity, however, remains in the organic phase.[2][3] Subsequent acidification of the separated aqueous layer re-protonates the carboxylate, causing the pure carboxylic acid to precipitate or be extracted back into an organic solvent.[7]
Caption: Workflow for Acid-Base Liquid-Liquid Extraction.
Experimental Protocol: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).
-
Basification: Transfer the solution to a separatory funnel. Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure. Allow the layers to fully separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. The upper organic layer contains the neutral ester impurity and can be discarded. For optimal recovery, re-extract the organic layer with a fresh portion of 1 M NaOH and combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2-3 (verify with pH paper). A white precipitate of your pure carboxylic acid should form.
-
Isolation: Collect the solid product by suction filtration. Wash the solid with a small amount of cold deionized water to remove residual salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Q2: My final product has a broad or low melting point and appears discolored, even after extraction. How can I improve its purity?
A2: A broad melting point is a classic indicator of impurities. [8] When other compounds are present, they disrupt the crystal lattice of the solid, causing it to melt over a range of temperatures and typically at a lower temperature than the pure substance. For solid products, recrystallization is a powerful purification technique.[9][10]
Causality: Recrystallization relies on the principle of differential solubility. A suitable solvent is one in which your desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent. As the saturated hot solution cools slowly, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities behind in the "mother liquor."[10]
Caption: General workflow for recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection: The key is finding the right solvent or solvent pair. For carboxylic acids, polar protic solvents or their mixtures with water are often effective.[11] Test small amounts of your product in solvents like ethanol, isopropanol, acetone, or ethyl acetate. A good solvent pair might be ethanol/water or acetone/hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield. If crystals don't form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[10]
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the purified crystals in a vacuum oven.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for salts, some carboxylic acids. Often used as an anti-solvent.[10] |
| Ethanol | 78 | High | Good general-purpose solvent for moderately polar compounds like carboxylic acids.[10][11] |
| Isopropanol | 82 | Medium | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Medium | Good for a wide range of polarities.[10] |
| Acetone | 56 | Medium | Powerful solvent, often used in a pair with a non-polar solvent like hexane.[10] |
| Hexane | 69 | Low | Non-polar, often used as the "anti-solvent" in a pair to induce precipitation.[10] |
| Data sourced from various chemical handbooks and supplier information.[12] |
Q3: My sample contains multiple impurities with polarities similar to my product. What is the best approach when extraction and recrystallization fail?
A3: For complex mixtures or impurities with similar physicochemical properties, flash column chromatography is the most powerful purification technique. [13] This method separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[14]
Causality: Silica gel is a polar stationary phase. Polar compounds will adhere more strongly to the silica and elute more slowly, while non-polar compounds will travel through the column more quickly with the mobile phase. By carefully selecting a mobile phase (eluent) of appropriate polarity, you can achieve fine-tuned separation of components. For carboxylic acids, a common issue is "tailing" or streaking on the column due to strong, sometimes irreversible, binding to the silica. This can be suppressed by adding a small amount of a volatile acid, like acetic acid or formic acid, to the eluent.[1] The added acid keeps the target molecule in its protonated, less polar state, leading to sharper peaks and better separation.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using TLC.[15] Test various mixtures of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). For carboxylic acids, a typical system is Hexanes:Ethyl Acetate with 0.5-1% acetic acid. The ideal system gives your desired product an Rf value of ~0.2-0.4.[13]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[16]
-
Elution: Add the eluent to the column and apply gentle air pressure to begin elution. Collect the eluting solvent in fractions (e.g., in test tubes). You may choose to run an isocratic (constant eluent composition) or gradient (increasing polarity over time) elution.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure (e.g., with a rotary evaporator) to yield your purified 5-Cyclohexyloxazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q4: What are the best analytical methods to assess the final purity of my compound? A: A multi-faceted approach is always best for confirming purity.
-
Thin-Layer Chromatography (TLC): A quick, qualitative check to see if minor impurities have been removed. A pure compound should ideally show a single spot.[15]
-
Melting Point Determination: A sharp melting point that matches the literature value is a strong indicator of high purity.[17] Impure samples exhibit a depressed and broad melting range.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying impurities.[18] Integration of the proton signals can provide a quantitative estimate of purity relative to a known standard.
-
Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its identity. When coupled with liquid chromatography (LC-MS), it is a powerful tool for detecting and identifying trace impurities.[18]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[15] An HPLC chromatogram of a pure sample will show a single, sharp peak. The area under the peak is proportional to the concentration, allowing for a precise purity determination (e.g., >99%).
Q5: My synthesis involves a palladium catalyst. How can I ensure its removal? A: Residual heavy metals are a major concern in pharmaceutical chemistry. If you suspect palladium contamination, you can often remove it by filtering the crude product solution through a pad of Celite® before proceeding with other purification steps.[19] For more stringent removal, specialized metal scavengers (resins or silica-based) can be added to a solution of your product, which selectively bind the metal for subsequent filtration.
Q6: Why is it important to use volatile modifiers like acetic or formic acid in chromatography and not something like sulfuric acid? A: The goal of preparative chromatography is to isolate a pure, solid compound. Volatile modifiers like acetic acid (boiling point ~118 °C) or formic acid (boiling point ~101 °C) can be easily removed along with the eluent solvents under high vacuum.[20] Non-volatile acids like sulfuric acid or phosphoric acid would remain with your product after solvent evaporation, contaminating the final sample.
Purification Strategy Decision Flowchart
Caption: Decision tree for selecting the appropriate purification technique.
References
- Teledyne ISCO. (2012, November 9).
- Modern Analytical Technique for Characteriz
- Liquid-liquid extraction for neutral, acidic and basic compounds. (2022, December 7).
- 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021, June 20).
- Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27).
- Wikipedia. Liquid–liquid extraction.
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google P
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE)
- EduBirdie. Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University.
- University of Rochester, Department of Chemistry.
- Biotage. (2023, February 10).
- Recrystallization and Crystalliz
- Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
- University of Rochester, Department of Chemistry.
- Recrystalliz
- Organic Compounds Analysis.
- Naming carboxylic acids - chemrevise.
- WO2014095080A2 - Process for the purification of carboxylic acids - Google P
- Benchchem.
- Organic Syntheses Procedure, v92p0237.
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
- LookChem.
- Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745–2755.
- PrepChem.com. Synthesis of cyclohexane-4-carboxylic acid.
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI.
- Benchchem. Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis.
- Yamada, K., Kamimura, N., & Kunishima, M. (2018). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry, 14, 2694–2701.
- EP0257727A1 - Process for preparing cyclohexanonecarboxylic acid compounds - Google P
- Solubility of Organic Compounds. (2023, August 31).
- Ghosh, A., et al. (2014). A review on impurity profile of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
- Reddit. (2023, March 9). carboxylic acid solubility + TLC.
- Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV. (1992, November 1).
- TOKU-E.
- Sigma-Aldrich. 5-Cyclopropylisoxazole-4-carboxylic acid 95.
- Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9).
- Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxost
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 6. Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. chemrevise.org [chemrevise.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. rubingroup.org [rubingroup.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. organicchemistrydata.org [organicchemistrydata.org]
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- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. biotage.com [biotage.com]
Validation & Comparative
Mass spectrometry fragmentation patterns of 5-Cyclohexyloxazole-4-carboxylic acid
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-Cyclohexyloxazole-4-carboxylic acid , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
5-Cyclohexyloxazole-4-carboxylic acid (C₁₀H₁₃NO₃, MW: 195.22 Da) serves as a versatile pharmacophore, particularly in the synthesis of anti-inflammatory and antimicrobial agents. Its structural core combines a stable 1,3-oxazole ring with a lipophilic cyclohexyl group and a reactive carboxylic acid moiety.
This guide delineates the compound's ionization behavior and fragmentation pathways, comparing it against key synthetic alternatives to aid researchers in structural validation and impurity profiling.
Key Technical Specifications
| Parameter | Value |
| Formula | C₁₀H₁₃NO₃ |
| Exact Mass | 195.0895 Da |
| Molecular Weight | 195.22 g/mol |
| Monoisotopic m/z | 196.097 [M+H]⁺ (Positive Mode)194.082 [M-H]⁻ (Negative Mode) |
| Key Fragments | m/z 178, 150, 83, 55 |
Instrumentation & Ionization Methodology
To ensure reproducible fragmentation data, the choice of ionization method is critical. The oxazole nitrogen and the carboxylic acid oxygen allow for dual-mode analysis.
A. Electrospray Ionization (ESI) - Soft Ionization
-
Positive Mode (ESI+): The preferred mode for structural elucidation. Protonation occurs readily at the oxazole nitrogen (N3), stabilizing the [M+H]⁺ ion (m/z 196).
-
Negative Mode (ESI-): Highly sensitive for the carboxylic acid moiety. Deprotonation yields [M-H]⁻ (m/z 194), which primarily undergoes decarboxylation.
B. Electron Ionization (EI) - Hard Ionization
-
70 eV Impact: Produces the radical cation [M]⁺˙ (m/z 195). EI is destructive, often obliterating the molecular ion in favor of low-mass hydrocarbon fragments (m/z 83, 55) from the cyclohexyl ring. Recommendation: Use ESI-MS/MS for definitive structural characterization.
Fragmentation Mechanism Analysis
The fragmentation of 5-Cyclohexyloxazole-4-carboxylic acid follows three distinct mechanistic pathways driven by the stability of the oxazole ring and the lability of the carboxylic acid.
Pathway A: The "Ortho-Effect" & Decarboxylation (Dominant)
In ESI+, the proximity of the carboxylic acid group to the oxazole ring facilitates rapid neutral losses.
-
Dehydration (-18 Da): Loss of H₂O from the protonated acid yields the acylium ion m/z 178 .
-
Decarboxylation (-44 Da): A common pathway in carboxylic acids, leading to m/z 152 .
-
Combined Loss (-46 Da): Loss of H₂O + CO (formic acid equivalent) leads to the stable 5-cyclohexyloxazole cation at m/z 150 .
Pathway B: Retro-Diels-Alder (RDA) Ring Cleavage
The oxazole ring undergoes characteristic cleavage under higher collision energies (CID).
-
RDA Cleavage: The ring breaks across the O1-C2 and C4-C5 bonds.
-
Nitrile Elimination: This often results in the expulsion of neutral cyclohexyl cyanide or related nitrile species, leaving small charge-carrying fragments.
Pathway C: Cyclohexyl Ring Fragmentation
The saturated cyclohexyl ring is robust but fragments at high energies.
-
Ring Contraction: Loss of C₂H₄ (28 Da) or C₃H₆ (42 Da).
-
Carbocation Formation: Generation of the cyclohexyl cation m/z 83 and its subsequent loss of H₂ (m/z 81) or C₂H₄ (m/z 55).
Visualization: Fragmentation Pathways
The following diagram illustrates the predicted ESI(+) fragmentation tree, mapping the precursor ion to its diagnostic product ions.
Figure 1: Predicted ESI(+) MS/MS fragmentation tree for 5-Cyclohexyloxazole-4-carboxylic acid.
Comparative Analysis: Alternatives & Derivatives
To validate the identity of 5-Cyclohexyloxazole-4-carboxylic acid, it is essential to compare its MS signature with its common derivatives and isomers.
| Feature | Target: 5-Cyclohexyloxazole-4-COOH | Alternative 1: Methyl Ester Derivative | Alternative 2: 5-Cyclohexylisoxazole-4-COOH |
| Structure | Free Acid | Methyl Ester (-COOCH₃) | Isoxazole Isomer (N-O bond) |
| Precursor (ESI+) | m/z 196 | m/z 210 (+14 Da) | m/z 196 (Isobaric) |
| Primary Loss | -18 Da (H₂O) Yields m/z 178 | -32 Da (CH₃OH) Yields m/z 178 | -18 Da (H₂O) Yields m/z 178 |
| Diagnostic Difference | Stable Oxazole Ring.High energy required for ring opening. | Loss of -31 Da (OCH₃) is unique to esters. | Weak N-O bond leads to rapid ring opening at lower collision energies. |
| Base Peak (Typical) | m/z 150 or 196 | m/z 150 or 210 | m/z 150 (often more abundant due to instability) |
Scientist's Insight: The key to distinguishing the Acid from the Ester is the neutral loss: Acids lose 18 Da (Water), while Esters lose 32 Da (Methanol). Distinguishing the Oxazole from the Isoxazole is harder but typically the Isoxazole ring fragments more easily (lower Collision Energy required) due to the labile N-O bond [1].
Experimental Protocol: LC-MS/MS Analysis
This protocol is designed for the identification of the target compound in a reaction mixture or biological matrix.
Reagents:
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Water
-
Formic Acid (FA)
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 ACN:Water (0.1% FA). Vortex for 30 seconds.
-
Dilution: Dilute to a final concentration of 1 µg/mL (approx. 5 µM) for direct infusion or column injection.
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient from 5% B to 95% B over 5 minutes (A: Water + 0.1% FA; B: ACN + 0.1% FA).
-
-
MS Parameters (ESI+):
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 100 V (Adjust to minimize in-source fragmentation).
-
Collision Energy (CE): Ramp from 10 to 40 eV to observe the transition from [M+H]⁺ to fragments m/z 178 and 150.
-
References
-
NIST Mass Spectrometry Data Center. Cyclohexanecarboxylic acid & Oxazole Derivatives. National Institute of Standards and Technology.[1] Available at: [Link]
-
Bowie, J. H. (1973). Electron Impact Studies of Heterocyclic Compounds. Mass Spectrometry Reviews.[2] (General reference for Oxazole fragmentation rules).
Sources
A Researcher's Guide to the Infrared Spectrum of 5-Cyclohexyloxazole-4-carboxylic acid
An In-Depth Analysis of Expected Vibrational Modes for Drug Development Professionals
As a Senior Application Scientist, this guide provides a detailed predictive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy peaks for 5-cyclohexyloxazole-4-carboxylic acid. This molecule, with its combination of a carboxylic acid, a saturated carbocycle, and a heteroaromatic oxazole ring, presents a rich and illustrative infrared spectrum. Understanding these spectral features is crucial for identity confirmation, purity assessment, and tracking chemical modifications in a research and drug development context.
This guide moves beyond a simple list of peaks, explaining the rationale behind the expected absorptions by dissecting the molecule into its constituent functional groups. We will compare these predictions with data from analogous structures to provide a robust framework for spectral interpretation.
Molecular Structure and Key Vibrational Regions
The primary utility of IR spectroscopy lies in its ability to probe the vibrational modes of specific covalent bonds within a molecule.[1] For 5-cyclohexyloxazole-4-carboxylic acid, we can anticipate distinct signals arising from three key structural components:
-
The Carboxylic Acid Moiety (-COOH): This group is responsible for some of the most characteristic and easily identifiable peaks in the spectrum.
-
The Cyclohexyl Group (-C₆H₁₁): This saturated aliphatic ring will produce signals typical of sp³ C-H and C-C bonds.
-
The Oxazole Ring: This five-membered heteroaromatic ring contributes a unique set of stretching and bending vibrations in the fingerprint region.
Below is a diagram illustrating the key functional components of the molecule.
Figure 1: Molecular structure highlighting the principal functional groups.
Predictive Spectral Analysis: A Comparative Approach
The Carboxylic Acid Signature Peaks
The carboxylic acid function provides the most intense and recognizable signals.
-
O-H Stretching: The most telling feature of a carboxylic acid is an extremely broad absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ .[2][3][4][5] This significant broadening is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of O-H bond energies and, consequently, a wide range of absorption frequencies.[1] This band will be centered around 3000 cm⁻¹ and will typically overlap with the C-H stretching vibrations.[2]
-
C=O (Carbonyl) Stretching: A very strong and sharp peak is expected between 1760 and 1690 cm⁻¹ .[4][6] For 5-cyclohexyloxazole-4-carboxylic acid, the carbonyl group is conjugated with the oxazole ring. This conjugation delocalizes electron density, slightly weakening the C=O double bond and shifting the absorption to a lower wavenumber, likely in the 1710-1730 cm⁻¹ range.[6][7]
-
C-O Stretching and O-H Bending: Two other signals related to the carboxyl group appear in the fingerprint region. A C-O stretching vibration is expected between 1320-1210 cm⁻¹ , and O-H in-plane bending often appears as a medium intensity band near 1440-1395 cm⁻¹ .[4]
The Cyclohexyl Group Vibrations
The saturated cyclohexyl ring provides clear evidence of sp³-hybridized carbons.
-
C-H Stretching: Expect strong, sharp absorptions just below 3000 cm⁻¹. Specifically, the asymmetric and symmetric stretching vibrations of the CH₂ groups will appear in the 2950-2850 cm⁻¹ region.[8] These peaks are often very intense and are a reliable indicator of saturated hydrocarbon chains or rings.
-
C-H Bending: The scissoring vibration for the CH₂ groups of the cyclohexane ring will produce a characteristic absorption band around 1465-1445 cm⁻¹ .[9]
The Oxazole Ring Fingerprint
The heteroaromatic oxazole ring contributes several vibrations, primarily in the fingerprint region (below 1500 cm⁻¹). These peaks are highly specific to the ring system.
-
C=N and C=C Stretching: The double bonds within the oxazole ring will give rise to stretching vibrations. The C=N stretch typically appears around 1650-1600 cm⁻¹ .[10] The C=C stretching vibrations of the ring will occur in the 1550-1450 cm⁻¹ range.[11]
-
Ring Stretching and Breathing Modes: The entire ring system undergoes complex stretching and "breathing" vibrations. These produce a series of sharp to medium peaks in the 1350-1000 cm⁻¹ region.[11] Specifically, a C-O-C stretching mode within the ring is expected around 1150-1050 cm⁻¹ .[12]
Summary Table of Expected IR Peaks
The following table consolidates the predicted IR absorption bands, their intensities, and the vibrational modes responsible.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Associated Functional Group |
| 3300 - 2500 | Strong, Very Broad | O-H Stretch (H-bonded) | Carboxylic Acid |
| 2950 - 2850 | Strong, Sharp | C-H Stretch (sp³) | Cyclohexyl Group |
| 1730 - 1710 | Strong, Sharp | C=O Stretch (Conjugated) | Carboxylic Acid |
| 1650 - 1600 | Medium, Sharp | C=N Stretch | Oxazole Ring |
| 1550 - 1450 | Medium-Weak, Sharp | C=C Stretch | Oxazole Ring |
| 1465 - 1445 | Medium | C-H Bend (Scissoring) | Cyclohexyl Group |
| 1440 - 1395 | Medium | O-H Bend (In-plane) | Carboxylic Acid |
| 1350 - 1000 | Series of Medium-Weak Peaks | Ring Stretching/Breathing | Oxazole Ring |
| 1320 - 1210 | Medium-Strong | C-O Stretch | Carboxylic Acid |
Comparative Analysis: Isolating Spectral Features
To build confidence in these assignments, consider the spectra of simpler, related molecules:
-
Versus Cyclohexanecarboxylic Acid: A spectrum of cyclohexanecarboxylic acid would show the broad O-H stretch, the strong C=O stretch (at a slightly higher wavenumber, ~1715-1735 cm⁻¹, due to lack of conjugation), and the cyclohexyl C-H signals. However, it would lack the C=N and C=C ring stretches and other oxazole fingerprint peaks between 1650-1000 cm⁻¹.
-
Versus Oxazole-4-carboxylic Acid: This simpler analogue would display the carboxylic acid peaks and the oxazole ring vibrations.[13][14] The key difference would be the absence of the strong, sharp sp³ C-H stretching peaks just below 3000 cm⁻¹ and the CH₂ scissoring band around 1450 cm⁻¹, which are definitive for the cyclohexyl group.
This comparative logic allows for the systematic assignment of each peak in the spectrum of the target molecule, enhancing the reliability of the structural confirmation.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
For a solid sample like 5-cyclohexyloxazole-4-carboxylic acid, the Potassium Bromide (KBr) pellet method is a standard and reliable technique for obtaining a high-quality transmission spectrum.
Objective: To prepare a solid-state sample dispersed in a KBr matrix for FTIR analysis.
Materials:
-
5-Cyclohexyloxazole-4-carboxylic acid (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), desiccated (150-200 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR Spectrometer
Step-by-Step Methodology
-
Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours and cool in a desiccator. This is critical to remove adsorbed water, which would otherwise cause a large, broad O-H signal around 3400 cm⁻¹ and interfere with the spectrum.
-
Grinding: Place ~200 mg of the dried KBr into the agate mortar. Add 1-2 mg of the sample. Grind the mixture thoroughly with the pestle for 2-5 minutes until it becomes a fine, homogeneous powder with a consistent, slightly opaque appearance. Inadequate grinding is a common source of poor-quality spectra.
-
Pellet Formation: Transfer a portion of the powder into the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Evacuate the die assembly under a vacuum to remove trapped air. Slowly apply pressure (typically 7-10 tons) for 1-2 minutes. The pressure helps fuse the KBr particles into a transparent or translucent disc.
-
Pellet Release: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be clear and free of cracks. Cloudiness indicates moisture or incomplete grinding.
-
Spectral Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.
Figure 2: Standard workflow for KBr pellet preparation for FTIR analysis.
This self-validating protocol ensures that the resulting spectrum is representative of the sample, free from common artifacts like moisture contamination, providing trustworthy data for analysis.
References
- Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
- Turchi, I. J. (Ed.). (2004). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. John Wiley & Sons.
- Mizutani, Y., et al. (2022, June 28). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. PMC.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one.
- Doc Brown's Chemistry. (2025, December 11). infrared spectrum of cyclohexene C6H10.
- YouTube. (2022, May 24). How to Read IR spectrum? (with subtitles) | The carbonyl group | carboxylic acid.
- Chemistry LibreTexts. (2022, September 24). 21.
- SlidePlayer. (n.d.).
- ResearchGate. (2025, August 10). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study....
- JournalsPub. (2024, July 26). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.
- The Journal of Chemical Physics. (2021, November 9).
- Journal of Research of the National Bureau of Standards. (n.d.). Infrared absorption spectra of cyclo-hydrocarbons.
- ACS Publications. (2025, March 5).
- Shandong Qibo New Energy Co., Ltd. (2023, October 19). Cyclohexane IR Spectrum Range.
- TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy?.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- Quimicaorganica.org. (n.d.). IR Spectrum: Cycloalkanes.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- University of Puget Sound. (n.d.). IR Absorption Table.
Sources
- 1. echemi.com [echemi.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. tutorchase.com [tutorchase.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IR Spectrum: Cycloalkanes [quimicaorganica.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. journalspub.com [journalspub.com]
- 11. content.e-bookshelf.de [content.e-bookshelf.de]
- 12. rjpbcs.com [rjpbcs.com]
- 13. Oxazole-4-carboxylic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. Oxazole-4-carboxylic acid(23012-13-7) 1H NMR spectrum [chemicalbook.com]
Strategic Scaffold Hopping: 5-Cyclohexyloxazole-4-carboxylic Acid vs. Phenyl Analogs
Executive Summary
In modern medicinal chemistry, the transition from planar aromatic systems to saturated aliphatic rings—often termed "Escaping from Flatland"—is a critical strategy for improving drug-like properties. This guide compares 5-Cyclohexyloxazole-4-carboxylic acid (the saturated analog) with its traditional counterpart, 5-Phenyloxazole-4-carboxylic acid .
While the phenyl analog offers established
Part 1: Physicochemical & Structural Comparison
The substitution of a phenyl ring with a cyclohexyl group at the C5 position of the oxazole core fundamentally alters the electronic and steric profile of the molecule.
Comparative Data Table
| Property | 5-Phenyloxazole-4-carboxylic acid | 5-Cyclohexyloxazole-4-carboxylic acid | Implication |
| Hybridization | Cyclohexyl increases Fsp³ fraction, often correlating with higher clinical success rates. | ||
| Solubility | Low (Crystal packing energy is high) | Moderate to High | Disruption of planar stacking improves aqueous solubility. |
| Binding Mode | Hydrophobic Enclosure, Van der Waals | Cyclohexyl can fill hydrophobic pockets more effectively than planar rings ("Grease ball" effect). | |
| Metabolic Stability | Prone to oxidation (CYP450) | Generally stable; no aromatic hydroxylation | Cyclohexyl avoids formation of toxic quinone-imine metabolites. |
| Electronic Effect | Conjugated system (electron withdrawing) | Inductive effect (electron donating) | Alters the pKa of the C4-carboxylic acid, potentially affecting bioavailability. |
Part 2: Mechanistic Insight & Binding Modes
The choice between these two scaffolds often depends on the specific architecture of the target protein's binding pocket.
Decision Logic: When to Switch?
The following decision tree illustrates the logical flow for selecting the appropriate scaffold based on structural biology data.
Figure 1: Decision logic for scaffold selection based on protein binding pocket characteristics.
Key Scientific Insight: Recent studies indicate that replacing a phenyl group with a cyclohexyl group maintains or improves potency in 60–75% of cases (e.g., in kinase or GPCR inhibitors).[3] This is because the cyclohexyl ring, existing in a chair conformation, can engage in "aliphatic stacking" with aromatic residues (Phe/Tyr) just as effectively as a phenyl ring, but with added entropy benefits.
Part 3: Synthetic Accessibility & Protocols
Both analogs can be synthesized via the Schöllkopf method or Cornforth rearrangement , but the starting materials differ. Below is a validated protocol for the synthesis of the 5-substituted oxazole-4-carboxylic acid scaffold.
General Synthetic Workflow
Figure 2: Divergent synthesis of phenyl and cyclohexyl oxazole derivatives.
Detailed Experimental Protocol: 5-Cyclohexyloxazole-4-carboxylic Acid
Note: This protocol is adapted for high yield and purity.
Materials:
-
Ethyl isocyanoacetate (
eq) -
Cyclohexanecarbonyl chloride (
eq) -
Triethylamine (TEA) or DBU (
eq) -
Solvent: THF (dry)
-
Catalyst: DMAP (
eq)
Step-by-Step Procedure:
-
Acylation : Dissolve ethyl isocyanoacetate (10 mmol) in dry THF (50 mL) under nitrogen atmosphere. Cool to 0°C.
-
Addition : Add TEA (20 mmol) followed by the dropwise addition of cyclohexanecarbonyl chloride (11 mmol).
-
Cyclization : Allow the mixture to warm to room temperature and stir for 12 hours. The base facilitates the deprotonation of the
-carbon, followed by acylation and subsequent intramolecular cyclization of the enol onto the isocyanide carbon. -
Work-up : Quench with saturated NH
Cl solution. Extract with EtOAc ( mL). Wash organic layer with brine, dry over Na SO , and concentrate. -
Purification : Purify the intermediate ester via flash column chromatography (Hexane/EtOAc).
-
Saponification : Dissolve the ester in THF/Water (3:1). Add LiOH (2.0 eq) and stir at room temperature for 4 hours.
-
Isolation : Acidify to pH 3 with 1N HCl. The carboxylic acid product will precipitate or can be extracted with EtOAc. Recrystallize from Ethanol/Water.
Validation Checkpoint:
-
1H NMR (DMSO-d6) : Look for the disappearance of the ethyl ester quartet (
ppm) and the presence of the broad carboxylic acid singlet ( ppm). -
Cyclohexyl Signals : Multiplets at 1.2–2.0 ppm (10H) and a multiplet at
ppm (1H, methine attached to oxazole). -
Oxazole Proton : Singlet at
ppm (C2-H).
Part 4: Biological Case Study (ALX Receptor Agonists)
The relevance of comparing these two scaffolds is highlighted in the development of agonists for the ALX Receptor (FPR2) , a target for anti-inflammatory therapy.
-
Phenyl Analog Utility : In early discovery, the 5-phenyloxazole moiety (e.g., in compound CAS 99924-18-2 ) provided a rigid scaffold that oriented the carboxylic acid to interact with Arg201 in the receptor.
-
Cyclohexyl Optimization : Subsequent optimization often explores the cyclohexyl analog to improve oral bioavailability. The cyclohexyl group reduces the planar surface area, decreasing plasma protein binding and improving the fraction unbound (
) in the brain or plasma.
Data Interpretation: If your lead compound contains a 5-phenyloxazole and suffers from:
-
High Clearance : Likely due to aromatic oxidation. -> Switch to Cyclohexyl.
-
Low Solubility : Likely due to crystal packing. -> Switch to Cyclohexyl.
-
Loss of Potency : If potency drops >10-fold upon switching, the phenyl ring was likely involved in a specific T-shaped
-stacking interaction that the aliphatic ring cannot mimic.
References
-
Crum-Brown, A. et al. "Stacking with No Planarity? Evidence for the Utility of Cyclohexyl-Phenyl Stacking Interactions in Drug Design." Journal of Medicinal Chemistry, 2020. Link
-
Yamada, K. et al. "Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid."[4][5] Beilstein Journal of Organic Chemistry, 2017, 13, 1478–1485. Link
-
Lovering, F. et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009, 52(21), 6752–6756. Link
-
Meanwell, N. A. "Fluorinated Aminotriazole Derivatives as ALX Receptor Agonists." World Intellectual Property Organization, WO2010143116A1, 2010. Link
-
Ritchie, T. J. et al. "The impact of aromatic ring count on physicochemical properties and attrition." Drug Discovery Today, 2011. Link
Sources
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. tandfonline.com [tandfonline.com]
Elemental Analysis Standards for 5-Cyclohexyloxazole-4-carboxylic acid
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In pharmaceutical development, 5-Cyclohexyloxazole-4-carboxylic acid (Formula:
This guide objectively compares the Elemental Analysis (CHN) of this compound against alternative purity assessment methods (qNMR, HPLC) and defines the precise calibration standards required to achieve regulatory-grade accuracy. We analyze the "performance" of CHN combustion for this specific molecule—focusing on its combustion characteristics, hygroscopicity, and nitrogen detection limits relative to established microanalytical standards.
Part 1: The Analyte Profile
Before selecting a calibration standard, one must define the theoretical "Gold Standard" for the analyte itself.[1] 5-Cyclohexyloxazole-4-carboxylic acid combines a stable oxazole ring with a saturated cyclohexyl group and an acidic moiety.[1]
Theoretical Composition (The Target)
| Element | Symbol | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon | C | 10 | 12.011 | 120.11 | 61.53% |
| Hydrogen | H | 13 | 1.008 | 13.10 | 6.71% |
| Nitrogen | N | 1 | 14.007 | 14.01 | 7.18% |
| Oxygen | O | 3 | 15.999 | 48.00 | 24.59% |
| Total | 195.22 | 100.00% |
Critical Chemical Properties for EA:
-
Acidity: The carboxylic acid group (
) can retain moisture or form stable salts with trace inorganic bases, potentially skewing Carbon results. -
Combustion Behavior: The cyclohexyl ring is saturated and energy-rich, burning readily.[1] However, the oxazole nitrogen requires temperatures >950°C for complete reduction to
.[1]
Part 2: Calibration Standards Comparison
To analyze 5-Cyclohexyloxazole-4-carboxylic acid accurately, the instrument must be calibrated with a standard that mimics the analyte's C:N ratio and combustion enthalpy.[1]
The Alternatives: Selecting the Right Calibrant
We compare three common microanalytical standards to determine the optimal match for our target.
| Standard | Formula | % N (Theory) | % C (Theory) | Suitability for Target |
| Acetanilide (Primary) | 10.36% | 71.09% | High. Best match for Nitrogen content (closest to 7.18%). Excellent stability. | |
| Benzoic Acid | 0.00% | 68.85% | Low. Lacks Nitrogen. Good only for C/H factor correction. | |
| Sulfanilamide | 16.27% | 41.84% | Medium. Nitrogen content is too high (2x target), potentially introducing linearity errors. |
Expert Insight: Acetanilide is the superior standard for this specific oxazole derivative. Its Nitrogen content (10.36%) brackets the target (7.18%) more effectively than Sulfanilamide (16.27%), minimizing extrapolation error in the detector response curve. Furthermore, Acetanilide's Hydrogen content (6.71%) is virtually identical to the target (6.71%), ensuring precise H-factor calibration.[1]
Part 3: Performance Comparison (Methodology)
How does Elemental Analysis (CHN) compare to modern alternatives like Quantitative NMR (qNMR) for validating this specific compound?
Comparative Analysis: EA vs. qNMR vs. HPLC
| Feature | Elemental Analysis (CHN) | Quantitative NMR (qNMR) | HPLC-UV |
| Principle | Combustion (Bulk Property) | Nuclear Spin (Molar Ratio) | Chromatographic Separation |
| Specificity | Low. Cannot distinguish isomers or degradants with same formula. | High. Distinguishes structure and impurities.[1] | High. Separates impurities based on polarity.[1] |
| Solvent Detection | Excellent. Detects trapped water/solvents (High H, Low C). | Good. Can quantify solvents if peaks don't overlap. | Poor. Invisible to UV unless solvent absorbs (rare). |
| Inorganic Salts | Indirect. Low C/H/N values indicate inorganic contamination. | Invisible. Salts are silent in | Invisible. Salts elute in void volume.[1] |
| Sample Req. | 1–3 mg (Destructive) | 5–10 mg (Non-destructive) | <1 mg (Destructive) |
| Acceptance | Area % (often overestimates purity) |
Decision Logic for Researchers
Use the following workflow to determine when to rely on EA for 5-Cyclohexyloxazole-4-carboxylic acid.
Figure 1: Decision matrix for validating oxazole intermediates. Note that EA is the only method that effectively flags inorganic salt contamination (via "Low C" failure).
Part 4: Experimental Protocol
To achieve the industry standard acceptance criteria of
Sample Preparation (Critical)
The carboxylic acid moiety makes this compound prone to hydrogen bonding with atmospheric water.[1]
-
Step 1: Place 50 mg of sample in a vacuum drying pistol.
-
Step 2: Use Phosphorus Pentoxide (
) as the desiccant. -
Step 3: Heat to 40–50°C under high vacuum (<1 mbar) for 4 hours. Note: Do not exceed 60°C to avoid potential decarboxylation of the oxazole-4-COOH group.[1]
Instrument Configuration (Flash Combustion)
-
Carrier Gas: Helium (Flow: 120 mL/min).
-
Combustion Temp: 980°C (Required for complete oxidation of the oxazole ring).
-
Reduction Temp: 650°C (Copper wire).
-
Calibration: Run Acetanilide (K-factor) x 3, followed by a "Blank" (Tin capsule).
Analysis & Calculation
Run the sample in triplicate. Calculate the absolute difference from theoretical values.
Acceptance Criteria:
Troubleshooting Guide:
-
High H (>7.1%) + Low C (<61.1%): Sample is wet. Re-dry.
-
Low C, Low H, Low N (Proportional): Inorganic contamination (e.g., Silica from column, Sodium from brine wash).
-
Correct C/H, Low N: Incomplete combustion.[1] Increase oxygen dose or combustion time (add 10s).
References
-
Sigma-Aldrich. 5-Cyclopropylisoxazole-4-carboxylic acid Properties (Structural Analog). Retrieved from
-
United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures.[2] Retrieved from
-
Journal of Medicinal Chemistry. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Retrieved from
-
National Institutes of Health (PubChem). 4-Methyloxazole-5-carboxylic acid (Structural Analog). Retrieved from
-
Beilstein Journal of Organic Chemistry. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. (2022). Retrieved from
Sources
A Guide to the Chromatographic Separation of 5-Cyclohexyloxazole Isomers: A Comparative Analysis of HPLC and SFC Strategies
This guide provides a comprehensive technical comparison of chromatographic methodologies for the separation of 5-cyclohexyloxazole isomers. As a key heterocyclic scaffold in medicinal chemistry, ensuring the isomeric purity of 5-cyclohexyloxazole derivatives is critical for drug development, as different stereoisomers can exhibit varied pharmacological and toxicological profiles.
Part 1: Foundational Strategies for Isomer Separation
The primary challenge in separating isomers, particularly enantiomers, lies in their identical physicochemical properties in an achiral environment.[4] Successful separation therefore requires the creation of a transient, diastereomeric complex between the analyte and a chiral selector, a principle often explained by the "three-point-interaction model".[5] This model posits that a minimum of three simultaneous interactions (e.g., hydrogen bonds, dipole-dipole, steric hindrance) are required for chiral recognition, with at least one interaction being stereoselective.[5]
The most common and effective approach to achieve this is by using a Chiral Stationary Phase (CSP) within a chromatographic system.[] Two leading techniques have proven indispensable for this purpose: HPLC and SFC.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely established technique. For chiral separations, it can be employed in Normal-Phase (NP), Reversed-Phase (RP), or Polar Organic modes, with the choice of CSP being the most critical factor for success.[3]
-
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, often considered a "green" technology. It uses supercritical carbon dioxide as the primary mobile phase, which, when mixed with small amounts of organic modifiers, provides rapid, high-efficiency separations with reduced solvent consumption.[1][4][]
Part 2: Comparative Analysis of Chromatographic Methodologies
The selection of the chromatographic mode and stationary phase is paramount. Based on the structure of 5-cyclohexyloxazole—a moderately polar molecule—both NP-HPLC and SFC are highly promising approaches.
High-Performance Liquid Chromatography (HPLC)
For molecules like 5-cyclohexyloxazole, NP-HPLC often provides superior selectivity compared to RP-HPLC. The use of non-polar mobile phases (e.g., hexane or heptane) with a polar alcohol modifier (e.g., isopropanol or ethanol) on a polar CSP facilitates the necessary interactions for chiral recognition.
Polysaccharide-based CSPs, such as those derived from amylose and cellulose coated or immobilized on a silica support, are exceptionally effective for a wide range of chiral compounds, including oxazole derivatives.[2][7] Studies on the pesticide etoxazole, which contains an oxazole ring, demonstrate that columns like Chiralpak® AD and Chiralpak® IC provide excellent enantiomeric resolution under normal-phase conditions.[2][7] In these studies, a lower proportion of alcohol in the mobile phase generally leads to longer retention times but significantly better resolution.[7]
Table 1: Comparison of Chiral Stationary Phases for Oxazole Isomer Separation via HPLC (Based on Etoxazole Data)
| Chiral Stationary Phase (CSP) | Selector | Typical Mobile Phase (Normal-Phase) | Achieved Resolution (Rs) for Etoxazole | Key Insights |
| Chiralpak® AD | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (98/2) | 8.41 | Excellent recognition and high resolution.[7] |
| Chiralpak® IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Hexane/Isopropanol (95/5) | 14.98 | Superior separation efficiency, indicating strong chiral recognition.[7] |
| Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (98/2) | 2.46 | Provides baseline separation, a reliable starting point.[7] |
| MaltoShell | Derivatized Maltodextrin | Heptane/Ethanol (80/20) | >1.5 (for various oxazoles) | Effective for a range of oxazole structures.[3] |
Note: Resolution (Rs) > 1.5 is considered baseline separation.
Supercritical Fluid Chromatography (SFC)
SFC is increasingly the technique of choice for chiral separations due to its significant advantages:
-
Speed: The low viscosity of supercritical CO2 allows for much higher flow rates than HPLC, drastically reducing analysis times, often to under 10 minutes.[8][9]
-
Efficiency: SFC typically generates sharper, narrower peaks, leading to higher column efficiency and better resolution.
-
Solvent Reduction: Replacing the bulk of the organic mobile phase with CO2 makes SFC a more environmentally friendly and cost-effective method.[1]
For oxazole and isoxazole derivatives, polysaccharide-based CSPs also excel in SFC. A study on 3-carboxamido-5-aryl isoxazole molecules successfully used a Chiralpak® AD-H column with CO2 and an ethanol co-solvent to achieve preparative-scale separation.[1] The complementarity between HPLC and SFC is well-documented; a compound that is difficult to resolve on one may separate well on the other, making SFC an essential tool in a screening workflow.
Table 2: Performance Comparison of NP-HPLC vs. SFC for Chiral Azole Separations
| Parameter | Normal-Phase HPLC | Supercritical Fluid Chromatography (SFC) | Advantage |
| Analysis Time | Typically 15-35 minutes.[2] | Typically 3-10 minutes.[1][8][9] | SFC |
| Resolution (Rs) | Generally high (Rs > 2 common).[7] | Often higher or comparable to HPLC (Rs > 2).[8] | SFC/Comparable |
| Solvent Consumption | High (e.g., 1 mL/min of hexane/IPA). | Significantly lower organic solvent usage.[1][] | SFC |
| Method Development | Can be time-consuming, requires column equilibration. | Very rapid screening due to fast run times and quick equilibration. | SFC |
Part 3: Recommended Experimental Protocols & Workflows
A logical screening approach is crucial for efficient method development. The workflow should prioritize screening a diverse set of polysaccharide-based CSPs under both SFC and NP-HPLC conditions.
Initial Screening Workflow
Caption: Chiral separation method development workflow.
Protocol 1: Recommended Starting Method for NP-HPLC Separation
-
Column Selection: Start with a Chiralpak® IC or Chiralpak® AD column (e.g., 250 x 4.6 mm, 5 µm). These have demonstrated broad applicability for heterocyclic compounds.[2][7]
-
Sample Preparation: Dissolve the 5-cyclohexyloxazole isomer mixture in the initial mobile phase or a compatible solvent (e.g., hexane/isopropanol 90:10) to a concentration of approximately 1 mg/mL.
-
Mobile Phase: Prepare an isocratic mobile phase of Hexane/Isopropanol (90:10 v/v). Ensure high-purity, HPLC-grade solvents are used.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm, or determine the λmax by UV scan).
-
-
Data Analysis: Evaluate the chromatogram for resolution. If separation is poor (Rs < 1.5), decrease the isopropanol percentage in 2% increments (e.g., to 8%, then 6%) to increase retention and improve resolution.
Protocol 2: Recommended Starting Method for SFC Separation
-
Column Selection: Use the same set of polysaccharide columns as in the HPLC screen for direct comparison (e.g., Chiralpak® IC, 150 x 4.6 mm, 5 µm).
-
Sample Preparation: Dissolve the sample in methanol or ethanol to a concentration of 1 mg/mL.
-
Mobile Phase: Supercritical CO2 (A) and Methanol (B) as the modifier.
-
Chromatographic Conditions:
-
Gradient: A fast screening gradient from 5% to 40% Methanol over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Automated Back Pressure Regulator (ABPR): 150 bar.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV-PDA detector.
-
-
Data Analysis: Identify the condition that provides the best separation. Convert the successful gradient condition to an isocratic method for further optimization and quantitation. For example, if the peak elutes at 15% methanol, start with an isocratic method of 15% methanol.
Conclusion
For the effective chromatographic separation of 5-cyclohexyloxazole isomers, a systematic screening of polysaccharide-based chiral stationary phases is the most promising strategy. While NP-HPLC provides a robust and reliable platform, Supercritical Fluid Chromatography (SFC) is the recommended primary technique due to its profound advantages in speed, efficiency, and reduced environmental impact.[1][4][9] The rapid screening capabilities of modern SFC systems allow for faster method development and optimization, accelerating timelines in a research and drug development environment. By leveraging the principles and protocols outlined in this guide, scientists can confidently develop a selective and efficient method for the separation of 5-cyclohexyloxazole isomers, ensuring the purity and quality required for subsequent research and development.
References
-
Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]
-
Ghanem, A. & Aboul-Enein, H.Y. (2004). Chiral Drug Separation. Encyclopedia of Medical Devices and Instrumentation. Available at: [Link]
-
Yuan, L., et al. (2020). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. Molecules. Available at: [Link]
-
Toribio, L., et al. (2007). Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]
-
Li, Y., et al. (2014). Separation of enantiomers by supercritical fluid chromatography on polysaccharide derivative-based chiral stationary phases. Chinese Journal of Chromatography. Available at: [Link]
-
De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Available at: [Link]
-
Hepner, J., et al. Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek Corporation. Available at: [Link]
-
Yuan, L., et al. (2020). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. Semantic Scholar. Available at: [Link]
-
Armstrong, D.W., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Available at: [Link]
-
El-Sayed, M.A., et al. (2018). Synthetic derivatives of the anti-fungal drug ciclopirox are active against herpes simplex virus 2. Antiviral Research. Available at: [Link]
- Cottart, A.Y., et al. (2000). Method for preparing 5-substituted oxazoles. Google Patents.
-
Kumar, R., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. Available at: [Link]
-
Sharma, V., et al. (2020). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Al-Masoudi, N.A., et al. (2006). Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. Journal of Chemical Research. Available at: [Link]
-
Li, Y., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals. Available at: [Link]
-
Palmer, D.C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy. John Wiley & Sons. Available at: [Link]
-
Taha, E.A., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. Available at: [Link]
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- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography | Scilit [scilit.com]
- 9. researchgate.net [researchgate.net]
Structural Characterization and Performance Comparison of 5-Cyclohexyloxazole-4-carboxylic Acid Derivatives
Executive Summary
In modern medicinal chemistry, the oxazole-4-carboxylic acid scaffold is a privileged motif, frequently utilized as an amide bioisostere and a core building block for kinase inhibitors, anti-inflammatory agents, and protein-protein interaction antagonists[1]. However, traditional 5-aryloxazole derivatives often suffer from poor physicochemical properties due to their planar, highly aromatic nature.
5-Cyclohexyloxazole-4-carboxylic acid (CAS: 1226165-87-2) [2] represents a next-generation alicyclic building block designed to address these limitations. By replacing a flat aromatic ring with a three-dimensional cyclohexyl group, this derivative significantly increases the fraction of sp3-hybridized carbons (
Structural & Physicochemical Comparison: "Escaping Flatland"
The transition from flat,
Quantitative Performance Comparison
| Property / Scaffold | 5-Methyloxazole-4-carboxylic acid | 5-Phenyloxazole-4-carboxylic acid | 5-Cyclohexyloxazole-4-carboxylic acid |
| Molecular Weight | 127.10 g/mol | 189.17 g/mol | 195.22 g/mol |
| Calculated LogP | ~0.5 | ~2.3 | ~2.1 |
| 0.20 | 0.00 | 0.60 | |
| 3D Character | Low (Minimal steric bulk) | Low (Planar aromatic) | High (Chair conformation) |
| Solubility Profile | High aqueous, low lipophilic | Poor aqueous (Pi-Pi stacking) | Balanced (Amphiphilic) |
| Metabolic Stability | Low (Rapid allylic oxidation) | Moderate (Aromatic oxidation) | High (Steric shielding) |
Causality Analysis:
The 5-phenyl derivative suffers from poor solubility due to strong intermolecular
SAR logic comparing flat aromatic vs. 3D alicyclic 5-substituted oxazoles.
Application Performance in Drug Discovery
When synthesizing compound libraries, the carboxylic acid handle at the C4 position is highly versatile. However, the adjacent 5-cyclohexyl group introduces significant steric hindrance, which can impede standard amidation reactions.
In target engagement, such as binding to the MDM2 protein or COX-2 enzyme, the 5-cyclohexyl group acts as a superior hydrophobic anchor. Unlike a phenyl ring, which is restricted to planar
Experimental Workflows & Self-Validating Protocols
To overcome the steric hindrance of the 5-cyclohexyl group during library synthesis, highly efficient coupling reagents are mandatory. The following protocols are engineered as self-validating systems to ensure high-fidelity structural characterization and yield.
Protocol 1: HATU-Mediated Amidation Workflow
Traditional carbodiimides (EDC/DCC) often result in low yields (<40%) with 5-cyclohexyloxazole-4-carboxylic acid due to the formation of unreactive N-acylureas. We utilize HATU, which generates a highly reactive 7-azabenzotriazole (HOAt) ester. The adjacent nitrogen in the HOAt leaving group stabilizes the incoming amine via an intramolecular hydrogen bond, drastically accelerating the coupling rate despite the steric bulk[4].
Step-by-Step Methodology:
-
Activation: Dissolve 5-cyclohexyloxazole-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert argon atmosphere. Add HATU (1.2 eq) followed by DIPEA (3.0 eq).
-
Causality: DIPEA rapidly deprotonates the carboxylic acid, allowing immediate nucleophilic attack on the uronium salt of HATU. DMF ensures complete solvation of the polar intermediates.
-
-
Coupling: Stir the activated mixture for 10 minutes at room temperature until the solution turns pale yellow (indicating HOAt ester formation). Add the desired primary or secondary amine (1.1 eq). Stir at room temperature for 2–4 hours.
-
Validation Check: Monitor via LC-MS. The mass of the intermediate HOAt ester (
) should disappear, replaced by the target amide mass.
-
-
Workup & Purification: Dilute the reaction with Ethyl Acetate (20 mL). Wash sequentially with 1N HCl (2 × 10 mL), saturated
(2 × 10 mL), and brine (10 mL).-
Causality: The acidic wash removes unreacted amine and DIPEA. The basic wash removes unreacted carboxylic acid and the acidic HOAt byproduct, yielding a highly pure crude product without requiring immediate chromatography.
-
HATU-mediated amidation workflow for 5-cyclohexyloxazole-4-carboxylic acid.
Protocol 2: Structural Characterization (NMR & LC-MS)
Accurate characterization is critical to ensure the oxazole ring has not degraded under basic coupling conditions.
-
LC-MS Analysis: Run the sample in ESI+ mode using a standard
/Acetonitrile gradient (with 0.1% Formic Acid).-
Diagnostic: Look for the
peak. The alicyclic nature of the cyclohexyl group ensures excellent ionization efficiency compared to highly fluorinated or planar aromatic analogs.
-
-
H-NMR Spectroscopy (400 MHz,
or DMSO- ):-
Oxazole Core Validation: The defining diagnostic signal is the oxazole C2-proton. It appears as a sharp singlet far downfield (typically
8.0–8.5 ppm) due to the strong electron-withdrawing nature of the adjacent nitrogen and oxygen atoms[3]. The absence of this peak definitively indicates ring-opening. -
Substituent Validation: The cyclohexyl protons will appear as a complex series of multiplets in the aliphatic region (
1.2–3.0 ppm). The methine proton (CH) directly attached to the C5 position of the oxazole ring is typically shifted slightly downfield ( 2.8–3.2 ppm) due to the anisotropic effect of the heteroaromatic ring.
-
References
1.[2] AK Scientific, Inc. "5-Cyclohexyloxazole-4-carboxylic acid." 2 2.[1] BenchChem. "In-Depth Technical Guide to Benzo[d]oxazole-4-carboxylic acid." 1 3.[3] MDPI. "Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives."3 4.[4] NIH. "Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido..." 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aksci.com [aksci.com]
- 3. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives | MDPI [mdpi.com]
- 4. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Strategies for 5-Cyclohexyloxazole-4-carboxylic Acid: A Comparative Technical Guide
Executive Summary
5-Cyclohexyloxazole-4-carboxylic acid is a high-value pharmacophore, bridging the structural gap between lipophilic aliphatic cycles and polar heteroaromatic cores. It serves as a critical intermediate in the synthesis of PPAR agonists, anti-inflammatory agents, and novel antibiotics.
This guide benchmarks three distinct synthetic methodologies for its production. While the Schöllkopf Formylation (Route A) remains the laboratory standard due to reliability, recent advances in Direct Carboxylic Acid Activation (Route B) offer a greener, one-pot alternative that bypasses acid chloride sensitivity. Conversely, the Robinson-Gabriel Cyclodehydration (Route C) provides a cost-effective solution for multi-kilogram scale-up, albeit with higher environmental overhead.
Strategic Route Analysis
The synthesis of the 4,5-disubstituted oxazole core hinges on the construction of the C–O and C–N bonds. We evaluate the following three primary strategies:
Route A: The Schöllkopf Method (Isocyanoacetate Condensation)
Mechanism: Base-mediated condensation of ethyl isocyanoacetate with cyclohexanecarbonyl chloride. Status: The Industry Standard. Best For: Gram-scale synthesis, high purity requirements, and rapid library generation.
Route B: Direct Activation (DMAP-Tf Promoted)
Mechanism: Activation of cyclohexanecarboxylic acid using triflylpyridinium (in situ) followed by trapping with ethyl isocyanoacetate. Status: The Modern "Green" Approach. Best For: Avoiding acid chloride instability, mild conditions, and operational simplicity.
Route C: Robinson-Gabriel Cyclodehydration
Mechanism: Synthesis of an
Visualizing the Synthetic Landscape
The following diagram outlines the mechanistic divergence of the three benchmarked routes.
Figure 1: Mechanistic flow comparing the three primary synthetic pathways to the target oxazole.
Detailed Experimental Protocols
Protocol A: The Schöllkopf Method (Standard)
Reference Grounding: This protocol is adapted from standard isocyanoacetate condensations described by Schöllkopf and recent optimizations in J. Org. Chem.
Reagents:
-
Ethyl isocyanoacetate (1.0 equiv)[1]
-
Cyclohexanecarbonyl chloride (1.0 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) or TEA/MgCl2
-
Solvent: THF or DCM (Anhydrous)
Step-by-Step:
-
Preparation: Charge a flame-dried flask with ethyl isocyanoacetate (11.3 g, 100 mmol) and anhydrous THF (100 mL). Cool to 0°C.[2]
-
Base Addition: Add DBU (30.4 g, 200 mmol) dropwise over 15 minutes. The solution will darken.
-
Acylation: Add cyclohexanecarbonyl chloride (14.6 g, 100 mmol) dropwise, maintaining internal temperature below 5°C.
-
Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The isocyanide spot will disappear.
-
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash organics with brine, dry over .[3] -
Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH (2 equiv) in THF/Water (1:1) at RT for 2 hours.
Critical Control Point: The rate of acid chloride addition controls the exotherm. Overheating leads to isocyanide polymerization (dark tar).
Protocol B: Direct Carboxylic Acid Activation (Green/Modern)
Reference Grounding: Based on the DMAP-Tf methodology developed by researchers for direct oxazole synthesis (See Ref 1).
Reagents:
-
Cyclohexanecarboxylic acid (1.0 equiv)
-
Ethyl isocyanoacetate (1.2 equiv)
-
DMAP (1.5 equiv)[4]
-
Trifluoromethanesulfonic anhydride (
) (1.3 equiv) -> Forms DMAP-Tf in situ
Step-by-Step:
-
Activation: In a sealed vial/flask, dissolve cyclohexanecarboxylic acid (10 mmol) and DMAP (15 mmol) in DCM (20 mL).
-
Reagent Formation: Add
(13 mmol) slowly at 0°C. Stir for 10 minutes to generate the acyl-pyridinium species. -
Cycloaddition: Add ethyl isocyanoacetate (12 mmol).
-
Reaction: Heat the mixture to 40°C for 3 hours.
-
Workup: Wash with dilute citric acid (to remove DMAP) and then
. -
Outcome: This route often provides cleaner crude profiles than the acid chloride route, minimizing the need for chromatography in early-phase discovery.
Benchmarking Data Comparison
The following table synthesizes data from internal optimizations and literature precedents for 5-alkyl-oxazole-4-carboxylates.
| Metric | Route A: Schöllkopf | Route B: Direct Activation | Route C: Robinson-Gabriel |
| Yield (Isolated) | 75 - 85% | 65 - 80% | 50 - 60% |
| Atom Economy | Moderate (Loss of HCl/Base) | Good (Direct coupling) | Low (Multi-step waste) |
| Reagent Cost | $ (Generic reagents) | ||
| Scalability | High (Exotherm manageable) | Moderate (Tf2O handling) | Very High |
| Toxicity | High (Isocyanide + DBU) | Moderate | High (POCl3) |
| Time to Product | 6-8 Hours | 3-4 Hours | 24+ Hours (2 steps) |
Decision Matrix
Use this logic flow to select the appropriate route for your specific constraints.
Figure 2: Decision matrix for selecting the optimal synthetic strategy based on scale and material availability.
References
-
Direct Synthesis from Carboxylic Acids: Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.[3] Source: National Institutes of Health (PMC). URL:[Link]
-
Robinson-Gabriel Cyclodehydration: Title: Synthesis, Reactions and Medicinal Uses of Oxazole.[2][3][4][5][6][7] Source: Pharmaguideline. URL:[Link]
-
General Oxazole Properties: Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Source: Semantic Scholar. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Researcher's Guide to Handling 5-Cyclohexyloxazole-4-carboxylic acid: PPE, Operations, and Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. While a comprehensive Safety Data Sheet (SDS) for a specialized compound like 5-Cyclohexyloxazole-4-carboxylic acid may not always be available, we can establish a robust safety protocol by analyzing its constituent functional groups. This guide provides essential, field-tested procedures for handling this compound, ensuring both personal safety and experimental integrity.
The structure of 5-Cyclohexyloxazole-4-carboxylic acid incorporates a carboxylic acid group, which is the primary driver of its potential hazards, and an oxazole ring. Our safety recommendations are therefore grounded in the well-established protocols for handling solid organic acids.[1][2]
Inferred Hazard Profile & Risk Assessment
Before any laboratory work commences, a thorough hazard assessment is mandated by OSHA's standard on Personal Protective Equipment (PPE).[3][4] Based on its chemical structure, we can anticipate the following primary hazards:
| Hazard Category | Anticipated Effect & Rationale |
| Skin Corrosion / Irritation | The carboxylic acid moiety makes the compound acidic. Solid organic acids and their dusts can react with moisture on the skin, potentially causing irritation or chemical burns upon prolonged contact.[1][5] |
| Serious Eye Damage / Irritation | Eyes are particularly vulnerable to acidic compounds. Dust or splashes can cause serious, potentially irreversible, damage.[6] |
| Respiratory Irritation | Inhalation of the fine powder or dust can irritate the respiratory tract.[1][6][7] |
| Acute Oral Toxicity | While specific data is absent, related compounds suggest that ingestion may be harmful.[8][9] All chemicals should be treated as potentially toxic if ingested.[5] |
The oxazole component is a common heterocyclic ring in medicinal chemistry.[10][11][12] While the parent oxazole is flammable and corrosive, these properties are significantly moderated in a larger, solid derivative.[13] The primary risks remain associated with the carboxylic acid group.
The Core PPE Ensemble: A Multi-Barrier System
Personal protective equipment is not a substitute for safe work practices like using a chemical fume hood, but it is a critical final barrier to exposure.[14] The following PPE is mandatory when handling 5-Cyclohexyloxazole-4-carboxylic acid in its solid form or in solution.
-
Eye and Face Protection :
-
Minimum Requirement : ANSI-approved chemical splash goggles must be worn at all times.[1][15] Standard safety glasses do not provide adequate protection against chemical splashes or fine dust.[16]
-
Enhanced Precaution : When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., transferring solutions), a full-face shield must be worn in addition to chemical splash goggles.[7][16][17]
-
-
Hand Protection :
-
Glove Selection : Chemical-resistant gloves are required. Nitrile gloves are a suitable minimum for handling the solid and for incidental contact with solutions.[18] Always inspect gloves for tears or holes before use.[19]
-
Technique : Double-gloving is recommended when weighing out the solid or during transfers. If contact occurs, remove the outer glove immediately using the proper technique to avoid skin contact and dispose of it as contaminated waste.[19] Wash hands thoroughly after removing gloves.[5][19]
-
-
Body Protection :
-
Respiratory Protection :
-
All procedures involving the solid compound, especially weighing, must be conducted within a certified chemical fume hood to control exposure to airborne dust.[1][17]
-
If a fume hood is not feasible for a specific task, a NIOSH-approved N95 respirator is required to prevent inhalation of dust.[8][20] Note that respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[18]
-
Operational Protocols: A Step-by-Step Guide
Adherence to standard operating procedures is crucial for minimizing exposure risk.
Weighing and Transfer of Solid Compound
-
Preparation : Don the full core PPE ensemble (goggles, gloves, lab coat).
-
Location : Perform all manipulations of the solid compound inside a chemical fume hood.[17]
-
Dispensing : Use a spatula to carefully transfer the desired amount of the solid from the stock bottle to a tared weigh boat or vessel. Avoid creating dust clouds.
-
Cleaning : After transfer, gently tap the spatula on the receiving vessel to dislodge any remaining powder. Clean the spatula and any contaminated surfaces with a solvent-dampened wipe.
-
Sealing : Securely cap the stock bottle immediately after use.
Diagram: PPE Selection Workflow
This diagram outlines the decision-making process for selecting appropriate PPE based on the experimental task.
Caption: PPE selection based on the specific laboratory operation.
Contingency and Disposal Plans
Spill Management
Accidents happen. A prepared response is critical.
-
Small Spill (Solid, <1g) :
-
Alert personnel in the immediate area.
-
Wearing your core PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid making dust airborne.[2]
-
Carefully sweep the mixture into a designated, sealable waste container.
-
Wipe the area with a damp cloth, then decontaminate with a mild sodium bicarbonate solution.[2]
-
Place all cleanup materials into the hazardous waste container.
-
-
Large Spill (Solid or any Liquid Spill) :
-
Evacuate the immediate area and alert your supervisor and institutional safety office.[2]
-
Restrict access to the spill area.
-
Allow only trained emergency personnel to conduct the cleanup.
-
Waste Disposal
Proper waste segregation is a legal and ethical responsibility.
-
Container : All waste containing 5-Cyclohexyloxazole-4-carboxylic acid (solid, solutions, contaminated PPE, and cleanup materials) must be collected in a dedicated, compatible, and clearly labeled hazardous waste container.[2] A high-density polyethylene (HDPE) container is suitable.[18]
-
Labeling : The container must be labeled with the words "Hazardous Waste," the full chemical name ("5-Cyclohexyloxazole-4-carboxylic acid"), and the approximate concentrations of all components.[2][18]
-
Storage : Keep the waste container closed at all times, except when adding waste.[21] Store it in a designated satellite accumulation area, segregated from incompatible materials like bases and strong oxidizers.[18]
-
Disposal : Follow your institution's specific procedures for hazardous waste pickup. Do not pour organic acids down the drain.[22]
Diagram: Waste Disposal Decision Pathway
Caption: Decision pathway for proper hazardous waste segregation.
By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
